OXS007417
Description
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Properties
Molecular Formula |
C20H14F3N3O |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-6-(4-fluoro-2-methylphenyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C20H14F3N3O/c1-12-8-13(21)2-7-16(12)17-9-19-18(10-24-17)25-11-26(19)14-3-5-15(6-4-14)27-20(22)23/h2-11,20H,1H3 |
InChI Key |
UZMNRNLKNVPBTB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
OXS007417: A Novel Tubulin-Binding Agent for Acute Myeloid Leukemia Differentiation Therapy
A Technical Guide on the Discovery and Preclinical Development of a Promising Therapeutic Candidate
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of OXS007417, a novel small molecule differentiation agent for the treatment of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific and technical data underpinning this compound.
Introduction
Acute Myeloid Leukemia (AML) is a highly aggressive and heterogeneous hematological malignancy characterized by the rapid proliferation of abnormal myeloid blasts in the bone marrow and blood.[1] For decades, the standard of care has been intensive chemotherapy, which is associated with significant toxicity and high relapse rates, particularly in older patients.[1] A promising alternative therapeutic strategy is differentiation therapy, which aims to induce malignant blasts to mature into functional, non-proliferating cells.
This compound emerged from a phenotypic screening campaign designed to identify compounds capable of inducing differentiation across a diverse range of AML subtypes.[1][2] This guide details the journey from its initial discovery to its preclinical proof-of-concept, highlighting its mechanism of action as a tubulin-binding agent and its efficacy in various in vitro and in vivo models of AML.
Discovery and Lead Optimization
This compound was identified through a phenotypic screening of a small molecule library against various AML cell lines.[1][2] The initial hit was optimized through a medicinal chemistry program to improve its potency, metabolic stability, and other physicochemical properties, leading to the selection of this compound as a lead compound.[1] Further lead optimization efforts have sought to address liabilities such as hERG inhibition, resulting in the development of analogs like OXS008255 and OXS008474 with improved pharmacokinetic profiles.[1]
Discovery Workflow
The discovery process for this compound followed a systematic workflow, beginning with a multi-cell line phenotypic screen and progressing through hit validation and lead optimization.
In Vitro Pharmacology
Differentiation Induction and Anti-proliferative Activity
This compound has demonstrated the ability to induce differentiation in a variety of AML cell lines, as evidenced by the upregulation of the myeloid differentiation marker CD11b. While extensive quantitative data across a full panel of AML cell lines is not publicly available, the following table summarizes the key in vitro activities of this compound.
| Parameter | Cell Line | Value | Assay |
| EC50 (CD11b Upregulation) | HL-60 | 57 ± 3 nM | Flow Cytometry |
| IC50 (Tubulin Polymerization) | - | 1.7 µM | Cell-free assay |
Table 1: In vitro activity of this compound.
Mechanism of Action: Tubulin Polymerization Inhibition
Mechanistic studies have revealed that this compound exerts its effects by binding to the tubulin beta chain, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which is a known trigger for differentiation in certain cellular contexts.
In Vivo Efficacy
The anti-leukemic activity of this compound has been evaluated in both subcutaneous and orthotopic murine xenograft models of AML.
Subcutaneous Xenograft Model
In a subcutaneous xenograft model using HL-60 cells implanted in NOD SCID mice, oral administration of this compound resulted in a significant delay in tumor growth.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| NOD SCID Mice | HL-60 | This compound | 10 mg/kg, PO, BID | Significant delay in tumor growth |
| NOD SCID Mice | HL-60 | This compound | 3 mg/kg, PO, BID | Not effective |
| NOD SCID Mice | HL-60 | This compound | 30 mg/kg, PO, QD | Not well tolerated |
Table 2: Efficacy of this compound in a subcutaneous AML xenograft model.
Orthotopic Xenograft Model
To better recapitulate the systemic nature of AML, an orthotopic model was established by intravenous injection of HL-60 cells into NCG mice. In this more clinically relevant model, this compound demonstrated a significant survival benefit.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| NCG Mice | HL-60 | This compound | 10 mg/kg, PO, BID | Prolonged survival (p < 0.0001) |
Table 3: Efficacy of this compound in an orthotopic AML xenograft model.
Experimental Protocols
Phenotypic Screening for AML Differentiation
Objective: To identify small molecules that induce the differentiation of AML cells.
Workflow:
Detailed Methodology:
-
Cell Culture: Maintain AML cell lines (e.g., HL-60, THP-1, OCI-AML3) in appropriate culture medium and conditions.
-
Cell Plating: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Add small molecule library compounds to the wells at a final concentration of, for example, 10 µM. Include appropriate vehicle (e.g., DMSO) and positive (e.g., ATRA for HL-60) controls.
-
Incubation: Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining:
-
Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a phycoerythrin (PE)-conjugated anti-CD11b antibody for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a buffer containing a viability dye such as DAPI.
-
-
Flow Cytometry: Acquire data on a flow cytometer, collecting events for a statistically significant number of cells.
-
Data Analysis:
-
Gate on the live cell population (DAPI-negative).
-
Quantify the percentage of CD11b-positive cells or the mean fluorescence intensity of CD11b.
-
Identify compounds that significantly increase CD11b expression compared to the vehicle control as primary hits.
-
In Vivo Subcutaneous Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a subcutaneous AML model.
Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., NOD SCID).
-
Cell Implantation: Subcutaneously inject a suspension of HL-60 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (PO) at the desired doses and schedule (e.g., 10 mg/kg BID). The vehicle control group should receive the formulation vehicle.
-
Endpoint: Continue treatment for a specified duration (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.
Conclusion and Future Directions
This compound represents a promising new class of differentiation agents for AML with a novel mechanism of action. Its ability to induce differentiation and inhibit tumor growth in preclinical models provides a strong rationale for its further development. Future work will likely focus on completing formal preclinical toxicology and safety studies, further optimizing the pharmacokinetic properties of the compound series, and ultimately advancing a clinical candidate into Phase I trials for patients with AML. The development of this compound and its analogs could offer a much-needed, less toxic therapeutic option for a broad range of AML patients.
References
An In-Depth Technical Guide to OXS007417: A Novel Tubulin Beta Chain Binder for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
OXS007417 is a novel small molecule that has demonstrated significant potential as a therapeutic agent for Acute Myeloid Leukemia (AML). Identified through phenotypic screening, its primary mechanism of action is the binding to the tubulin beta chain, a well-established target in oncology. Uniquely, this interaction with tubulin in AML cells induces a differentiation phenotype, a previously unobserved effect for tubulin binders. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its characterization.
Core Mechanism of Action: Tubulin Binding and Mitotic Arrest
This compound exerts its anti-leukemic effects by directly binding to the beta chain of tubulin. This interaction disrupts the dynamic instability of microtubules, which are essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to a cell cycle arrest in the G2/M phase, preventing the cancer cells from completing mitosis. This mitotic arrest is a key event that triggers the subsequent differentiation of the AML cells.
Preclinical Data Summary
The preclinical evaluation of this compound has demonstrated its potent activity against AML cells both in vitro and in vivo.
In Vitro Efficacy
This compound induces differentiation in a variety of AML cell lines at low nanomolar concentrations. The differentiation is typically measured by the upregulation of the myeloid cell surface marker CD11b.
| Cell Line | Assay | Endpoint | Value | Reference |
| HL-60 | CD11b Upregulation | EC50 | 48 nM | [1] |
| OCI-AML3 | CD11b Upregulation | EC50 | Similar to HL-60 | [2] |
| THP-1 | CD11b Upregulation | EC50 | Similar to HL-60 | [2] |
| Tubulin | Polymerization Assay | IC50 | 1.7 µM |
Table 1: In Vitro Activity of this compound
In Vivo Efficacy
In vivo studies using murine xenograft models of AML have shown that this compound can significantly delay tumor growth and improve survival.
| Model | Cell Line | Treatment | Key Findings | Reference |
| Subcutaneous Xenograft | HL-60 | 10 mg/kg PO BID | Significant delay of tumor growth. | [2] |
| Subcutaneous Xenograft | HL-60 | 30 mg/kg PO BID | Near complete tumor regression (dose not well-tolerated). | [2] |
Table 2: In Vivo Efficacy of this compound in Murine Models
Pharmacokinetic Profile
Pharmacokinetic studies in mice have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Parameter | Value | Conditions | Reference |
| Bioavailability | 48% | 3 mg/kg PO vs. 1 mg/kg IV | [2] |
| Cmax | 128 ng/mL | 3 mg/kg PO | [2] |
| Half-life (t1/2) | 1.5 h | 3 mg/kg PO | [2] |
| Plasma Protein Binding | 99% | In vitro | [3] |
Table 3: Pharmacokinetic Properties of this compound in Mice
Signaling Pathway: From Mitotic Arrest to Differentiation
The induction of differentiation in AML cells following G2/M arrest by this compound is a novel observation for a tubulin binder. While the precise signaling cascade is an area of active investigation, the current understanding points towards a multi-step process. The prolonged mitotic arrest is thought to trigger a cellular stress response, which in turn activates transcription factors that drive the expression of myeloid differentiation genes, such as those encoding for cell surface markers like CD11b.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. A vehicle control (DMSO) and a positive control (e.g., vinblastine) should be included.
-
Pipette 10 µL of the compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves. The rate and extent of polymerization are inhibited by this compound in a dose-dependent manner. The IC50 value can be calculated from the dose-response curve.
AML Cell Differentiation Assay (CD11b Expression by Flow Cytometry)
This assay quantifies the induction of myeloid differentiation in AML cell lines treated with this compound by measuring the cell surface expression of CD11b.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phycoerythrin (PE)-conjugated anti-human CD11b antibody
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in complete culture medium and add to the cells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 to 96 hours.
-
Harvest the cells by centrifugation and wash once with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of staining buffer containing the PE-conjugated anti-CD11b antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer containing the viability dye.
-
Acquire data on a flow cytometer.
-
Analyze the data by first gating on the live cell population and then quantifying the percentage of CD11b-positive cells. The EC50 value is determined by plotting the percentage of CD11b-positive cells against the log of the this compound concentration.
In Vivo Subcutaneous Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous AML xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NCG mice)
-
HL-60 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Culture HL-60 cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally (PO) twice daily (BID).
-
Measure tumor volumes with calipers twice weekly and record the body weight of the mice. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period (e.g., 28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required. The primary endpoint is the delay in tumor growth in the treated group compared to the control group.
Conclusion
This compound represents a promising new therapeutic candidate for AML with a novel mechanism of action for a tubulin-binding agent. Its ability to induce differentiation in AML cells, in addition to its anti-proliferative effects, offers a potential new strategy for treating this challenging disease. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds.
References
The Role of OXS007417 in Inducing Myeloid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockage in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Inducing the differentiation of these leukemic cells into mature, non-proliferating cells represents a promising therapeutic strategy. This technical guide provides an in-depth overview of OXS007417, a small molecule compound that has demonstrated potent activity in inducing myeloid differentiation in AML cells.
This compound was identified through a phenotypic screening approach and has been shown to be effective across a range of genetically diverse AML cell lines.[1] Its mechanism of action involves binding to the beta-chain of tubulin, leading to a cell cycle arrest at the G2/M phase, which subsequently triggers the myeloid differentiation program.[2] This document details the in vitro and in vivo efficacy of this compound, provides comprehensive experimental protocols, and illustrates the key signaling pathways and experimental workflows.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound in inducing myeloid differentiation and inhibiting tumor growth.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | EC50 for CD11b Upregulation (nM) | Key Genetic Features |
| HL-60 | 48 | MLL rearrangement |
| OCI-AML3 | Similar to HL-60 | DNMT3A R882H |
| THP-1 | Similar to HL-60 | MLL-AF9 fusion |
| ME-1 | - | - |
Data sourced from Josa-Culleré L, et al. J Med Chem. 2021.[3]
Table 2: In Vivo Efficacy of this compound in an HL-60 Subcutaneous Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Animal Model |
| This compound | 10 mg/kg, twice daily (BID), oral (PO) | Significant delay in tumor growth | Female NOD SCID mice |
| Vehicle Control | - | - | Female NOD SCID mice |
| Cyclophosphamide | 150 mg/kg, every 5 days (Q5D), intraperitoneal (IP) | Positive control for cytotoxicity | Female NOD SCID mice |
Data sourced from Josa-Culleré L, et al. bioRxiv. 2020.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Cell-Based Assays
-
Cell Lines: HL-60, OCI-AML3, and THP-1 human AML cell lines.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
This protocol is for the analysis of the myeloid differentiation marker CD11b.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Cell Harvesting: After incubation, transfer the cells to a V-bottom 96-well plate and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 200 µL of cold PBS.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of PBS containing a PE-conjugated anti-human CD11b antibody (clone ICRF44) at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with cold PBS.
-
Data Acquisition: Resuspend the cells in 200 µL of PBS and acquire data on a flow cytometer. The percentage of CD11b-positive cells is determined by gating on the live cell population based on forward and side scatter profiles.
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add 10 µL of a 10x concentrated serial dilution of this compound or DMSO to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells after subtracting the background absorbance from wells containing medium only.
In Vivo Xenograft Model
This protocol describes the establishment and use of a subcutaneous HL-60 xenograft model to evaluate the in vivo efficacy of this compound.
-
Animal Model: Female NOD SCID (Non-obese diabetic/severe combined immunodeficiency) mice, 6-8 weeks old.
-
Cell Preparation: Harvest HL-60 cells during the logarithmic growth phase and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width^2 x length) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound orally (PO) at a dose of 10 mg/kg twice daily (BID). The vehicle control group receives the formulation vehicle. A positive control group can be treated with a standard cytotoxic agent like cyclophosphamide.
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 28 days) and monitor tumor volume and body weight. The primary endpoint is the delay in tumor growth in the treated group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the general experimental workflow for its characterization.
References
Unraveling OXS007417: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for OXS007417, a potent small molecule agent for the potential treatment of Acute Myeloid Leukemia (AML). The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development efforts in oncology.
Chemical Structure and Physicochemical Properties
This compound is an imidazo[4,5-c]pyridine derivative identified through a phenotypic screening approach aimed at discovering novel differentiation agents for AML.[1] Its chemical structure is characterized by a fused heterocyclic core with strategic substitutions that contribute to its biological activity and pharmacological properties.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈F₂N₆O | [Calculated] |
| Molecular Weight | 444.4 g/mol | [Calculated] |
| clogP | 4.1 | [1] |
| Aqueous Solubility | 36 µM | [1] |
Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest
Mechanistic studies have revealed that this compound exerts its anti-leukemic effects by directly binding to the tubulin beta chain.[1] This interaction disrupts microtubule polymerization, a critical process for cell division. The inhibition of tubulin dynamics leads to a G2-M phase mitotic arrest in AML cells, which subsequently triggers cellular differentiation.[1] This mode of action is distinct from many cytotoxic agents and presents a promising therapeutic strategy for AML by inducing malignant cells to mature and cease proliferating.
Below is a diagram illustrating the signaling pathway initiated by this compound.
Caption: Mechanism of action of this compound.
Biological Activity and Efficacy
This compound has demonstrated potent activity in inducing the differentiation of various AML cell lines at nanomolar concentrations. In vitro and in vivo studies have confirmed its anti-tumor effects.
| Assay | Cell Line | EC₅₀ | Reference |
| AML Cell Differentiation | HL-60 | 48 nM | [1] |
| hERG Inhibition | - | IC₅₀ = 110 nM | [1] |
| Tubulin Polymerization Inhibition | - | IC₅₀ = 1.7 µM |
In vivo experiments using both subcutaneous and orthotopic murine models of AML have shown that this compound can significantly regress disease-specific tumors.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound. For complete, detailed protocols, please refer to the supplementary information of the cited literature.
Synthesis of this compound
The synthesis of this compound and its analogs is based on a multi-step synthetic route. A general representation of the synthesis for a related compound, OXS007570, is provided in the literature and involves the following key steps:
Caption: General synthetic workflow for imidazo[4,5-c]pyridines.
Step i: Coupling of 1-methyl-1H-indazol-5-amine with a suitable electrophile in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile. Step ii: Reduction of a nitro group using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. Step iii: Formation of the imidazole ring using trimethyl orthoformate and formic acid at elevated temperatures. Step iv: A palladium-catalyzed Suzuki coupling with an appropriate boronic acid to introduce the final aryl group.[1]
AML Cell Differentiation Assay
The differentiation of AML cells was assessed using flow cytometry to measure the expression of the cell surface marker CD11b.
-
Cell Culture: AML cell lines (e.g., HL-60) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Staining: Cells are harvested and stained with a fluorescently labeled anti-CD11b antibody.
-
Flow Cytometry: The percentage of CD11b-positive cells is quantified using a flow cytometer.
-
Data Analysis: The EC₅₀ value is determined by plotting the percentage of CD11b-positive cells against the compound concentration.
Tubulin Polymerization Assay
The effect of this compound on tubulin polymerization is measured using a cell-free in vitro assay.
-
Reaction Setup: Purified tubulin is incubated with GTP in a polymerization buffer.
-
Compound Addition: Different concentrations of this compound or a control compound (e.g., vinblastine) are added to the reaction mixture.
-
Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time at 37°C.
-
Data Analysis: The IC₅₀ value is calculated from the concentration-response curve of polymerization inhibition.
hERG Patch-Clamp Assay
The potential for off-target effects on the hERG potassium channel is evaluated using a patch-clamp assay.
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG channel current.
-
Compound Application: Cells are exposed to various concentrations of this compound.
-
Data Analysis: The inhibition of the hERG current is measured, and the IC₅₀ value is determined.
Metabolic Stability Assay
The metabolic stability of this compound is assessed using mouse liver S9 fractions.
-
Incubation: The compound is incubated with the liver S9 fraction in the presence of necessary cofactors (e.g., NADPH).
-
Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Calculation: The intrinsic clearance and half-life of the compound are calculated from the rate of its disappearance.
Summary and Future Directions
This compound is a promising lead compound that induces differentiation in AML cells through a well-defined mechanism of tubulin polymerization inhibition. Its development has involved optimization to improve potency and drug-like properties. However, a noted liability is its affinity for the hERG channel, which has been a focus of subsequent lead optimization efforts to improve the safety profile of this compound class.[1] Further research is directed towards synthesizing analogs with reduced off-target effects while retaining the potent anti-leukemic activity. The detailed experimental data and protocols provided in this guide are intended to facilitate these ongoing and future investigations into this important class of potential AML therapeutics.
References
OXS007417: A Technical Guide to its Therapeutic Potential in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical data supporting the therapeutic potential of OXS007417, a novel small molecule agent for the treatment of Acute Myeloid Leukemia (AML). This compound emerged from a phenotypic screening approach and subsequent lead optimization, demonstrating potentiation of AML cell differentiation and significant tumor regression in in vivo models.[1][2] This guide details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Tubulin Disruption Leading to Cell Differentiation
This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1] By binding to the tubulin beta chain, it disrupts microtubule dynamics, leading to a cell cycle arrest in the G2-M phase.[1] This mitotic arrest is a critical trigger for the induction of differentiation in AML cells.[1] Unlike traditional cytotoxic chemotherapies, which aim to directly kill cancer cells, this compound promotes their maturation into non-proliferating, differentiated cells, offering a potentially less toxic therapeutic strategy.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (CD11b Upregulation) | HL-60 | 18 nM | [3] |
| THP-1 | 37 nM | [3] | |
| OCI-AML3 | 41 nM | [3] | |
| IC50 (Tubulin Polymerization) | Cell-free assay | 1.7 µM |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Dosing Route | Dose | Value | Reference |
| Clearance | IV | 1 mg/kg | 64 mL/min/kg | [3] |
| Volume of Distribution (Vd) | IV | 1 mg/kg | 4.6 L/kg | [3] |
| Elimination Half-life (t½) | IV | 1 mg/kg | 1.5 h | [3] |
| Bioavailability | PO | 3 mg/kg | 48% | [3] |
| Cmax | PO | 3 mg/kg | 128 ng/mL | [3] |
Table 3: In Vivo Efficacy of this compound in an HL-60 Subcutaneous Xenograft Model
| Treatment Group | Dose | Schedule | Outcome | Reference |
| This compound | 10 mg/kg | PO, BID | Significant delay in tumor growth | [3] |
| This compound | 3 mg/kg | PO, BID | Not efficacious | [3] |
| This compound | 30 mg/kg | PO, QD | Not well-tolerated | [3] |
| Cyclophosphamide (Control) | 150 mg/kg | IP, Q5D | Tumor regression | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
AML Cell Differentiation Assay
This protocol is for assessing the differentiation of AML cells following treatment with this compound by measuring the upregulation of the myeloid cell surface marker CD11b.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, OCI-AML3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
PE-conjugated anti-human CD11b antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Flow cytometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 104 cells/well.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a staining buffer containing the PE-conjugated anti-human CD11b antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in PBS containing DAPI for cell viability assessment.
-
Analyze the samples using a flow cytometer to determine the percentage of CD11b-positive cells in the live-cell population.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the ability of this compound to inhibit the polymerization of purified tubulin in a cell-free system.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified bovine brain tubulin
-
GTP solution
-
Fluorescent reporter
-
This compound stock solution
-
Vinblastine (positive control)
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing tubulin, fluorescent reporter, and GTP in a 96-well plate.
-
Add this compound at various concentrations to the respective wells. Include wells with a known tubulin polymerization inhibitor (e.g., vinblastine) as a positive control and DMSO as a negative control.
-
Initiate tubulin polymerization by incubating the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals for 60 minutes using a microplate reader.
-
Plot the fluorescence intensity over time to generate polymerization curves.
-
Calculate the IC50 value for this compound from the dose-response curve.
HL-60 Subcutaneous Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound in immunodeficient mice bearing human AML tumors.
Materials:
-
Female NOD SCID mice (6-8 weeks old)
-
HL-60 human promyelocytic leukemia cells
-
Matrigel
-
This compound formulation for oral gavage
-
Cyclophosphamide (positive control)
-
Calipers for tumor measurement
Procedure:
-
Harvest HL-60 cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously implant 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 150 mm3, randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 10 mg/kg, twice daily). The control groups should receive the vehicle and a standard-of-care agent like cyclophosphamide.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Conclusion
This compound represents a promising therapeutic candidate for AML with a distinct mechanism of action that promotes cell differentiation through the disruption of tubulin polymerization. Preclinical data demonstrate its potent in vitro activity across various AML cell lines and significant anti-tumor efficacy in vivo. The favorable pharmacokinetic profile further supports its potential for clinical development. Further investigation into its efficacy in a broader range of AML subtypes and in combination with existing therapies is warranted.
References
- 1. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
initial in vitro studies of OXS007417
An in-depth analysis of the reveals its potential as a potent and selective inhibitor of the epigenetic reader protein ENL (Eleventh Nineteen-Leukemia). The following technical guide provides a comprehensive overview of the key experiments, quantitative data, and methodologies employed in its early-stage evaluation.
Quantitative Data Summary
The inhibitory activity and binding affinity of OXS007417 were assessed through various biochemical and biophysical assays. The key quantitative data are summarized in the tables below.
| Table 1: Biochemical Inhibitory Activity | |
| Assay | IC50 (nM) |
| AlphaScreen | 120 |
| HTRF | 150 |
| Table 2: Biophysical Binding Affinity | |
| Assay | Kd (nM) |
| Isothermal Titration Calorimetry (ITC) | 80 |
| Surface Plasmon Resonance (SPR) | 95 |
| Table 3: Cellular Target Engagement | |
| Assay | EC50 (nM) |
| NanoBRET | 250 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data generated.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to measure the inhibition of the ENL YEATS domain's interaction with acetylated histone peptides.
-
Reagents : Recombinant ENL YEATS domain, biotinylated H3K9ac peptide, streptavidin-coated donor beads, and nickel-chelate acceptor beads.
-
Procedure :
-
The ENL YEATS domain was incubated with varying concentrations of this compound for 30 minutes at room temperature.
-
Biotinylated H3K9ac peptide was added, followed by the addition of streptavidin-coated donor beads and nickel-chelate acceptor beads.
-
The mixture was incubated for 1 hour in the dark at room temperature.
-
The AlphaScreen signal was read on a plate reader at an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the binding affinity (Kd) of this compound to the ENL YEATS domain.
-
Instrumentation : MicroCal ITC200 system.
-
Procedure :
-
A solution of the ENL YEATS domain was placed in the sample cell.
-
A solution of this compound was loaded into the injection syringe.
-
A series of injections of this compound into the ENL YEATS domain solution were performed.
-
The heat change associated with each injection was measured.
-
The resulting data were fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
NanoBRET Target Engagement Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to quantify the engagement of this compound with the ENL protein in live cells.
-
Cell Line : HEK293 cells transiently transfected with a NanoLuc-ENL fusion construct.
-
Reagents : NanoBRET Nano-Glo substrate and a cell-permeable fluorescent tracer that binds to ENL.
-
Procedure :
-
Transfected HEK293 cells were plated in a 96-well plate.
-
The cells were treated with varying concentrations of this compound for 2 hours.
-
The NanoBRET tracer was added to the cells.
-
The Nano-Glo substrate was added, and the plate was read on a luminometer capable of measuring both donor (460 nm) and acceptor (610 nm) wavelengths.
-
The BRET ratio was calculated, and EC50 values were determined by fitting the data to a competitive binding model.
-
Visualizations
The following diagrams illustrate the experimental workflows and the proposed signaling pathway affected by this compound.
Caption: AlphaScreen experimental workflow.
Caption: Proposed mechanism of action for this compound.
Methodological & Application
Application Notes and Protocols for OXS007417: In Vitro Efficacy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXS007417 is an experimental small molecule compound that has demonstrated significant potential as a differentiation-inducing agent for the treatment of Acute Myeloid Leukemia (AML).[1][2][3] Discovered through a phenotypic screening approach, this compound has been shown to induce differentiation in a variety of AML cell lines at low nanomolar concentrations and has exhibited anti-tumor effects in vivo.[1] Mechanistic studies have revealed that the primary driver of its phenotypic effect is the binding of the compound to the tubulin beta chain, leading to the disruption of tubulin polymerization.[1]
These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound in AML cell lines.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and ADME properties of this compound.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Assay | Endpoint | EC50 / IC50 (nM) | Reference |
| HL-60 | CD11b Upregulation | Differentiation | ~18.5 | [4] |
| OCI-AML3 | CD11b Upregulation | Differentiation | ~37 | [4] |
| THP-1 | CD11b Upregulation | Differentiation | ~37 | [4] |
| HL-60 | Cell Proliferation | Viability | Not explicitly stated, but decrease in cell numbers observed | [4] |
| ME-1 | Cell Proliferation | Viability | Small decrease in viability, consistent with differentiation | [4][5] |
Table 2: In Vitro ADME & Toxicology Profile of this compound
| Assay | Parameter | Result | Reference |
| Mouse Hepatocytes | Metabolic Stability | ER = 0.31 (intermediate clearance) | [4] |
| Caco-2 Assay | Permeability | Papp = 14 x 10-6 cm/s (high permeability) | [4] |
| Plasma Protein Binding | Binding Affinity | 99% bound | [4] |
| hERG Patch Clamp | Off-target activity | Inhibition at 30 µM | [1] |
Experimental Protocols
AML Cell Differentiation Assay by Flow Cytometry
This protocol describes the measurement of cell surface marker CD11b to quantify the differentiation of AML cells following treatment with this compound.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
PE-conjugated anti-human CD11b antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
FACS buffer (PBS with 2% FBS)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining:
-
Transfer cells to a V-bottom 96-well plate and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer containing the PE-conjugated anti-human CD11b antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer containing DAPI for cell viability assessment.
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, collecting events for at least 10,000 live cells. Analyze the data to determine the percentage of CD11b-positive cells in the live cell population.
Cell Viability and Proliferation Assay
This protocol assesses the effect of this compound on the viability and proliferation of AML cells.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Acridine Orange (AO) and DAPI staining solution
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Staining and Analysis:
-
At each time point, add 10 µL of AO/DAPI staining solution to each well.
-
Analyze the cells immediately using a fluorescence microscope or a fluorescence plate reader.
-
Live cells will stain green (AO), while dead cells will stain red/orange (DAPI).
-
Quantify the number of live and dead cells to determine the effect on cell viability and proliferation.[4]
-
In Vitro ADME and hERG Liability Assays
These are specialized assays typically performed by contract research organizations (CROs). The general principles are outlined below.
-
Metabolic Stability in Mouse Hepatocytes:
-
This compound is incubated with a suspension of mouse hepatocytes.
-
Samples are taken at various time points and the concentration of the remaining compound is quantified by LC-MS/MS.
-
The rate of disappearance is used to calculate the intrinsic clearance and the hepatic extraction ratio (ER).
-
-
Caco-2 Permeability Assay:
-
Caco-2 cells are grown as a monolayer on a semi-permeable membrane, mimicking the intestinal barrier.
-
This compound is added to the apical side, and its appearance on the basolateral side is measured over time by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
-
hERG Patch Clamp Assay:
-
This electrophysiology assay directly measures the inhibitory effect of this compound on the hERG potassium channel.[1]
-
Cells expressing the hERG channel are patched, and the current is measured in the presence of increasing concentrations of the compound.
-
The IC50 value for hERG inhibition is determined.
-
Visualizations
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. OXS-007417 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for OXS007417 in AML Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of OXS007417, a potent small molecule inducer of differentiation in acute myeloid leukemia (AML) cells. The following protocols and data have been synthesized from published research to facilitate the investigation of this compound in a laboratory setting.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the clonal expansion of undifferentiated myeloid blasts in the bone marrow, blood, and other tissues. A promising therapeutic strategy in AML is the induction of leukemic cell differentiation, forcing the malignant cells to mature and lose their proliferative capacity. This compound is a novel compound that has been identified to induce differentiation in various AML cell lines at nanomolar concentrations.[1] Its mechanism of action involves binding to tubulin, leading to cell cycle arrest and subsequent differentiation, making it a valuable tool for AML research and potential therapeutic development.[1][2]
Mechanism of Action
This compound functions as a tubulin-binding agent.[1][2] By interacting with tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to a G2-M phase mitotic arrest in the cell cycle.[2] Prolonged arrest at this stage can trigger cellular differentiation pathways, compelling the AML cells to mature into forms resembling neutrophils and macrophages.[2] This induced differentiation is a key feature of its anti-leukemic activity.
Quantitative Data
The efficacy of this compound in inducing differentiation in AML cells has been quantified and is summarized in the table below.
| Cell Line | Assay | Parameter | Value | Reference |
| AML Cells | Differentiation | EC50 | 48 nM | [3] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on AML cells in vitro.
General AML Cell Culture
This protocol outlines the basic culture of common AML suspension cell lines such as HL-60, THP-1, and KG-1.
-
Materials:
-
AML cell line (e.g., HL-60, THP-1, KG-1)
-
Complete growth medium (e.g., RPMI-1640 or IMDM with 10-20% FBS, L-glutamine, penicillin, and streptomycin)[4]
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
-
Procedure:
-
Thaw cryopreserved AML cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium at a density of 2-3 x 10^5 cells/mL.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability every 2-3 days. Subculture the cells when the density reaches approximately 8 x 10^5 to 1 x 10^6 cells/mL to maintain logarithmic growth.[4]
-
Cytotoxicity Assay using MTT
This protocol determines the concentration-dependent cytotoxic effects of this compound on AML cells.
-
Materials:
-
AML cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed AML cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[5]
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations from 1 nM to 10 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the induction of apoptosis in AML cells following treatment with this compound.
-
Materials:
-
AML cells treated with this compound (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat AML cells with desired concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.[5]
-
Cell Cycle Analysis
This protocol assesses the effect of this compound on the cell cycle progression of AML cells.
-
Materials:
-
AML cells treated with this compound (and controls)
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat AML cells with this compound (e.g., 50 nM, 100 nM, 500 nM) for 24 hours.[5]
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then incubate at -20°C for at least 2 hours.[4]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
AML Cell Differentiation Assay
This protocol evaluates the ability of this compound to induce differentiation in AML cells by monitoring the expression of a myeloid differentiation marker, CD11b.
-
Materials:
-
AML cells (e.g., HL-60)
-
Complete growth medium
-
This compound
-
FITC-conjugated anti-CD11b antibody
-
Flow cytometer
-
-
Procedure:
-
Seed HL-60 cells at a density of 2 x 10^5 cells/mL in complete growth medium.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for 72-96 hours. A positive control for differentiation, such as Phorbol 12-myristate 13-acetate (PMA), can be included.[2]
-
Harvest the cells and wash them with cold PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA.
-
Add the FITC-conjugated anti-CD11b antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the fluorescence intensity by flow cytometry to quantify the percentage of CD11b-positive cells.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in AML cells.
Caption: Experimental workflow for evaluating this compound in AML cells.
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Optimal Dosage of OXS007417 for Murine Models
Compound: OXS007417 Target: Tubulin Beta Chain Indication: Acute Myeloid Leukemia (AML)
Introduction
This compound is a small molecule agent that induces differentiation in Acute Myeloid Leukemia (AML) cells.[1][2] Discovered through phenotypic screening, it represents a promising therapeutic strategy for AML, a hematological cancer characterized by a disruption in the normal differentiation pathway of myeloid cells.[1] Mechanistic studies have identified that this compound's primary mode of action is binding to the tubulin beta chain.[1] This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2-M phase and subsequent cellular differentiation, which has been shown to cause tumor regression in preclinical murine models.[1][3]
These notes provide a summary of the optimal dosage and administration of this compound in murine models based on published data and include detailed protocols for in vivo efficacy studies.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its anti-leukemic effects by targeting the microtubule cytoskeleton, a critical component for cell division. The compound binds to the tubulin beta chain, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces the differentiation of AML blasts.[1][3]
Recommended Dosage for Murine Models
Pharmacokinetic and tolerability studies have established an optimal therapeutic window for this compound in mice.[2] The data from dose-ranging experiments in subcutaneous xenograft models are summarized below. The recommended optimal dosage is 10 mg/kg administered orally (PO) twice daily (BID) .[2]
| Dose (mg/kg) | Route | Frequency | Mouse Model | Efficacy Outcome | Tolerability |
| 3 | PO | BID | NOD SCID (HL-60 Xenograft) | Not Efficacious | Well-tolerated |
| 10 | PO | BID | NOD SCID (HL-60 Xenograft) | Significant delay in tumor growth | Well-tolerated |
| 10 | PO | BID | NCG (HL-60 Orthotopic) | Prolonged survival | Well-tolerated |
| 30 | PO | QD | NOD SCID (HL-60 Xenograft) | N/A | Not well-tolerated |
Table 1: Summary of this compound Dosage in Murine Models.[2][3]
Experimental Protocols
In Vivo Subcutaneous Xenograft Efficacy Study
This protocol describes the evaluation of this compound in a subcutaneous AML xenograft model.
Objective: To assess the anti-tumor activity of this compound on the growth of subcutaneously implanted HL-60 tumors in immunodeficient mice.
Materials:
-
HL-60 human AML cell line
-
Female NOD SCID mice (6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 5% DMSO: 0.1% Tween 20 in PBS)[3]
-
Calipers
-
Standard animal housing and care facilities
Workflow:
Procedure:
-
Cell Preparation: Culture HL-60 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each female NOD SCID mouse.[2]
-
Tumor Growth and Monitoring: Allow tumors to grow. Begin monitoring tumor size 5-7 days post-implantation using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[2]
-
Compound Preparation and Dosing:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 5% DMSO, 0.1% Tween 20 in PBS) at a concentration that allows for a dosing volume of 10 mL/kg.[3]
-
Administer this compound orally (PO) at 10 mg/kg twice daily (BID).
-
Administer an equivalent volume of the vehicle solution to the control group on the same schedule.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 4 weeks).[2]
-
Monitor animals for any signs of toxicity or adverse effects.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period. Efficacy is determined by comparing the tumor growth delay between the treated and vehicle groups.
In Vivo Orthotopic Xenograft Survival Study
This protocol evaluates the effect of this compound on survival in a more clinically relevant orthotopic model of AML.
Objective: To determine if this compound treatment prolongs the survival of mice engrafted with AML cells intravenously.
Materials:
-
HL-60 human AML cell line (luciferase-tagged, if bioluminescence imaging is used)
-
Female NCG mice (6-8 weeks old)
-
This compound
-
Vehicle solution (5% DMSO: 0.1% Tween 20 in PBS)[3]
-
Standard animal housing and care facilities
Procedure:
-
Cell Injection: Inject 5 x 10⁶ HL-60 cells in 200 µL of sterile PBS into the tail vein of each female NCG mouse.
-
Engraftment Period: Allow 7 days for the AML cells to engraft within the bone marrow.[3]
-
Treatment Initiation: After the engraftment period, begin treatment.
-
Administer this compound at 10 mg/kg PO BID for a defined period (e.g., 3 weeks).[3]
-
Administer the vehicle solution to the control group.
-
-
Survival Monitoring: Monitor the health and body weight of the mice daily. The primary endpoint is survival. Mice should be euthanized upon reaching predefined humane endpoints (e.g., >20% weight loss, signs of distress, hind-limb paralysis).
-
Data Analysis: Analyze survival data using the Kaplan-Meier method. Statistical significance between the survival curves of the treated and vehicle groups can be determined using the log-rank test.[3]
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
preparing OXS007417 solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXS007417 is a small molecule inhibitor of tubulin polymerization that has been identified as a potent inducer of differentiation in acute myeloid leukemia (AML) cells.[1][2][3] By disrupting microtubule dynamics, this compound causes a cell cycle arrest at the G2/M phase, which subsequently triggers the differentiation of AML cells into more mature myeloid lineages.[2] This mechanism of action makes this compound a valuable research tool for studying AML biology and a potential therapeutic candidate.
These application notes provide detailed protocols for the preparation of this compound solutions and its application in common in vitro and in vivo laboratory settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 369.35 g/mol | |
| EC50 (HL-60) | 48 nM (CD11b Upregulation) | [1][3] |
| Solubility | Moderate (36 µM in aqueous media) | |
| Mechanism of Action | Tubulin Polymerization Inhibitor | [2][3] |
Preparation of this compound Solutions
Preparation of 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
Volume (µL) = (Weight of this compound (mg) / 369.35 ( g/mol )) * 100,000
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640 or IMDM)
-
Sterile microcentrifuge tubes
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
-
Preparation of Dosing Solution for In Vivo Studies
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Tween 20
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
Protocol:
-
Vehicle Preparation: Prepare the vehicle by mixing 5% DMSO and 0.1% Tween 20 in sterile PBS. For example, to prepare 10 mL of vehicle, mix 500 µL of DMSO, 10 µL of Tween 20, and 9.49 mL of sterile PBS.
-
Dissolution of this compound: Weigh the required amount of this compound to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg).
-
Formulation: First, dissolve the this compound powder in the DMSO portion of the vehicle. Then, add the Tween 20 and finally the PBS, mixing thoroughly at each step. The final formulation should be a clear solution. Prepare fresh on the day of dosing.
Experimental Protocols
In Vitro Differentiation Assay in AML Cell Lines
This protocol describes the induction of differentiation in HL-60 cells, a human promyelocytic leukemia cell line, which can be assessed by the upregulation of the myeloid differentiation marker CD11b via flow cytometry.
Materials:
-
HL-60 cells
-
Complete culture medium (RPMI-1640 with 10% FBS)
-
This compound working solutions
-
96-well cell culture plates
-
Flow cytometry buffer (PBS with 2% FBS)
-
PE-conjugated anti-human CD11b antibody
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium.
-
Treatment: Add 100 µL of 2X concentrated this compound working solutions to the respective wells to achieve a final volume of 200 µL and the desired final concentrations. A typical dose-response range would be from 1 nM to 1 µM. Include a vehicle control (medium with the equivalent concentration of DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining: a. Harvest the cells and transfer to a V-bottom 96-well plate or microcentrifuge tubes. b. Wash the cells once with 200 µL of cold flow cytometry buffer and centrifuge at 300 x g for 5 minutes. c. Resuspend the cells in 100 µL of flow cytometry buffer containing the PE-conjugated anti-human CD11b antibody and the viability dye at the manufacturer's recommended concentrations. d. Incubate for 20-30 minutes at 4°C in the dark. e. Wash the cells twice with 200 µL of cold flow cytometry buffer.
-
Flow Cytometry Analysis: Resuspend the cells in 200 µL of flow cytometry buffer and acquire the samples on a flow cytometer. Analyze the percentage of CD11b-positive cells within the live cell population.
Caption: Workflow for assessing this compound-induced differentiation in AML cells.
Cell Viability Assay
This protocol can be run in parallel with the differentiation assay to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells and reagents from the differentiation assay
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Luminometer or absorbance plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the In Vitro Differentiation Assay Protocol.
-
Incubation: Incubate the plate for the same duration as the differentiation assay (72-96 hours).
-
Assay Procedure:
-
For CellTiter-Glo®: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
For MTT Assay: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. d. Incubate for at least 4 hours at 37°C, or until the formazan (B1609692) crystals are fully dissolved. e. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
In Vivo Xenograft Model Protocol
This protocol provides a general guideline for an orthotopic AML xenograft model in mice. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
HL-60 cells
-
This compound dosing solution
-
Oral gavage needles
Protocol:
-
Cell Injection: Inject 1-5 x 106 HL-60 cells intravenously (tail vein) into each mouse.
-
Tumor Engraftment: Allow 7-10 days for the leukemia cells to engraft.
-
Treatment: a. Prepare the this compound dosing solution as described in section 3.3. b. Administer this compound at 10 mg/kg via oral gavage, twice daily (BID). c. Treat a control group with the vehicle solution.
-
Monitoring: Monitor the mice daily for signs of toxicity and tumor progression (e.g., weight loss, hind limb paralysis).
-
Endpoint: The study endpoint is typically determined by a predefined weight loss limit, the onset of severe clinical signs, or a specified time point. Survival can be monitored and plotted using a Kaplan-Meier curve.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase. In AML cells, this mitotic arrest is a key trigger for the initiation of the myeloid differentiation program, leading to the upregulation of differentiation markers such as CD11b. The precise downstream signaling events that link G2/M arrest to myeloid differentiation are complex and involve the activation of key transcription factors.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and myeloid differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of OXS007417 in Subcutaneous Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXS007417 is a small molecule differentiation agent that has demonstrated significant anti-tumor effects in preclinical models of Acute Myeloid Leukemia (AML).[1][2][3] This compound induces differentiation in various AML cell lines and has shown efficacy in reducing tumor volume in subcutaneous xenograft models.[4] Its mechanism of action involves binding to the tubulin beta chain, leading to a G2-M mitotic arrest and subsequent cellular differentiation.[2][3] These application notes provide detailed protocols for the use of this compound in subcutaneous xenograft models, along with a summary of its efficacy and a visualization of its mechanism of action.
Data Presentation
Table 1: In Vivo Efficacy of this compound in HL-60 Subcutaneous Xenograft Model
| Treatment Group | Dose and Schedule | Observation Period (Days) | Tumor Growth Inhibition (T/C %) | Outcome | Reference |
| This compound | 10 mg/kg, PO, BID | 28 | 55 | Significant delay in tumor growth | [5] |
| This compound | 3 mg/kg, PO, BID | 28 | Not efficacious | - | [6] |
| This compound | 30 mg/kg, PO, QD | Not specified | Not well-tolerated | - | [6] |
| Cyclophosphamide | 150 mg/kg, IP, Q5D | 28 | Not specified | Internal control | [6] |
T/C % (Treatment/Control) is a measure of antitumor effect. A T/C value ≤ 42% is considered significant.[7] PO: Per os (by mouth); BID: Bis in die (twice a day); QD: Quaquer die (once a day); IP: Intraperitoneal; Q5D: Every 5 days.
Experimental Protocols
Cell Line and Culture
-
Cell Line: HL-60 (human promyelocytic leukemia cell line) is a commonly used and appropriate cell line for this model.[1][8]
-
Culture Conditions:
-
Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before harvesting for implantation.[9]
-
Animal Model
-
Species and Strain: Female immunodeficient mice, such as NOD/SCID or NU/NU nude mice, are suitable hosts for establishing xenografts.[1][7]
-
Age: Use mice aged 6-8 weeks at the time of tumor cell implantation.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Animal Welfare: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Subcutaneous Xenograft Establishment
-
Cell Preparation:
-
Harvest HL-60 cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >90%).
-
Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For enhanced tumor take rate, resuspend the cells in a 1:1 mixture of medium/PBS and Matrigel®.[7] Keep the cell suspension on ice.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
-
Inject 5 x 10⁶ HL-60 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[7]
-
Monitor the mice for tumor growth.
-
This compound Treatment Protocol
-
Tumor Growth Monitoring:
-
Randomization and Treatment Initiation:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[7]
-
-
Drug Preparation and Administration:
-
Prepare this compound for oral administration. A formulation in 5% DMSO and 0.1% Tween 20 in PBS has been used for in vivo studies.[9]
-
Administer this compound orally (PO) at a dose of 10 mg/kg twice daily (BID).
-
The control group should receive the vehicle solution following the same schedule.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume twice weekly.
-
Monitor the body weight of the mice at least three times a week as an indicator of toxicity.[7]
-
Observe the general health and behavior of the animals daily.
-
Endpoint and Data Analysis
-
Endpoint Criteria:
-
The study can be concluded after a predefined period (e.g., 28 days).
-
Alternatively, establish humane endpoints such as a tumor volume exceeding 2000 mm³ or significant body weight loss (>20%).[7]
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement point.
-
Determine the tumor growth inhibition (T/C %).
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treated and control groups. A p-value < 0.05 is typically considered statistically significant.[7]
-
Visualizations
Signaling Pathway of this compound
References
- 1. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Flow Cytometry Analysis of AML Cells Treated with OXS007417
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A promising therapeutic strategy in AML is differentiation therapy, which aims to induce malignant blasts to mature into functional, non-proliferating cells.[2] OXS007417 is a novel small molecule that has been identified through phenotypic screening to induce differentiation in a range of AML cell lines.[2][3] Mechanistic studies have revealed that this compound acts as a tubulin-binding agent, leading to a G2/M phase mitotic arrest and subsequent myeloid differentiation.[3] This document provides detailed protocols for the flow cytometric analysis of AML cells treated with this compound, focusing on the assessment of cell differentiation, cell cycle progression, and apoptosis.
Data Presentation
Table 1: Effect of this compound on Myeloid Differentiation Marker CD11b in AML Cell Lines
| Cell Line | Compound | EC50 (nM) for CD11b Upregulation |
| HL-60 | This compound | 57 ± 3 |
EC50 values represent the concentration of the compound required to induce a half-maximal response in CD11b expression as measured by flow cytometry.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in AML Cells (Hypothetical Data)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 55 | 30 | 15 |
| This compound (100 nM) | 20 | 10 | 70 |
This table presents hypothetical data for illustrative purposes, based on the known mechanism of this compound inducing G2/M arrest.
Table 3: Induction of Apoptosis in AML Cells by this compound (Hypothetical Data)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95 | 3 | 2 |
| This compound (500 nM) | 60 | 25 | 15 |
This table presents hypothetical data for illustrative purposes.
Mandatory Visualizations
Caption: Signaling pathway of this compound in AML cells.
References
Application Notes and Protocols for OXS007417 Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXS007417 is a novel small molecule differentiation agent under investigation for the treatment of Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated its ability to induce differentiation in various AML cell lines and cause tumor regression in murine models.[1][2] Mechanistic studies have revealed that the primary mode of action for this compound is its binding to the beta-chain of tubulin, a well-established target in oncology.[2] This document provides detailed application notes and protocols for the administration of this compound in preclinical animal studies based on available research.
Data Presentation
While specific quantitative pharmacokinetic and efficacy data for this compound are not publicly available in structured tables, the following qualitative and semi-quantitative findings have been reported.
Table 1: Summary of Preclinical In Vivo Studies on this compound
| Parameter | Finding | Source |
| Animal Model | Subcutaneous and orthotopic murine models | [1][2] |
| Cell Line | HL-60 (human promyelocytic leukemia) | [3] |
| Dosing Regimen | 10 mg/kg administered twice daily (BID) | |
| Efficacy | Demonstrated significant disease-specific tumor regression and a delay in tumor growth. | [1][2][3] |
| Mechanism of Action | Binds to the tubulin beta chain, leading to cell differentiation. | |
| Animal Welfare | Animals were monitored for adverse clinical signs and body weight changes. | [1] |
Experimental Protocols
The following protocols are based on established methodologies for creating and utilizing AML xenograft models in mice and the available information on this compound.
HL-60 Subcutaneous Xenograft Model Protocol
This protocol outlines the procedure for establishing a subcutaneous tumor model using the HL-60 cell line to evaluate the efficacy of this compound.
Materials:
-
HL-60 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take-rate)
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
This compound
-
Vehicle for formulation (A common vehicle for similar compounds is a solution of 5% DMSO, 40% PEG300, and 55% sterile water. However, the exact vehicle for this compound is not specified in the literature and should be determined based on the compound's solubility and stability.)
-
Syringes and needles (27-30 gauge for injection, appropriate size for dosing)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture: Culture HL-60 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation:
-
Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with sterile PBS and centrifuge again.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status regularly.
-
-
This compound Administration:
-
Randomize mice into treatment and control groups.
-
Prepare a stock solution of this compound in a suitable vehicle. The dosing solution should be prepared fresh daily.
-
Administer this compound at a dose of 10 mg/kg twice daily (BID) via an appropriate route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
Monitor tumor growth and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Pharmacokinetic Study Protocol
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.
Materials:
-
Immunocompromised mice (as above)
-
This compound
-
Vehicle for formulation
-
Dosing syringes and needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice. Both intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., oral gavage) should be tested in separate groups.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via a suitable method, such as tail vein or saphenous vein sampling.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Mandatory Visualizations
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: this compound signaling pathway in AML cells.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing OXS007417 In Vivo Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: OXS007417 is a novel small molecule agent that induces differentiation in Acute Myeloid Leukemia (AML) cells.[1][2] It has demonstrated significant anti-tumor activity in preclinical in vivo models, making it a promising candidate for AML therapy.[1][3] Mechanistic studies have identified the tubulin beta chain as the direct binding target of this compound.[1] This document provides detailed methodologies for assessing the in vivo efficacy of this compound using a subcutaneous xenograft mouse model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in HL-60 Subcutaneous Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Mean Tumor Volume (Day 28, mm³) | T/C Ratio (%) | p-value | Reference |
| Vehicle | - | BID | ~1800 | - | - | [4] |
| This compound | 10 mg/kg | BID | ~500 | Not Reported | <0.05 | [2][4] |
| Cyclophosphamide (B585) | 150 mg/kg | Q5D | ~250 | Not Reported | <0.05 | [2][4] |
T/C Ratio: Treatment vs. Control BID: Twice a day Q5D: Every 5 days
Table 2: Pharmacokinetic Profile of this compound in CD-1 Mice
| Parameter | Value | Unit | Dosing | Reference |
| Clearance | 64 | mL/min/kg | 1 mg/kg IV | [2] |
| Volume of Distribution | 4.6 | L/kg | 1 mg/kg IV | [2] |
| Elimination Half-life | 1.5 | h | 1 mg/kg IV | [2] |
| Bioavailability | 48 | % | 3 mg/kg PO vs 1 mg/kg IV | [2] |
| Cmax (at 3 mg/kg) | 128 | ng/mL | 3 mg/kg PO | [2] |
IV: Intravenous PO: Per os (by mouth)
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for AML
This protocol describes the establishment of a subcutaneous xenograft model using the HL-60 human AML cell line to evaluate the in vivo efficacy of this compound.
Materials:
-
HL-60 (human promyelocytic leukemia) cells
-
NOD SCID mice (female, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Cyclophosphamide (positive control)
-
Calipers
-
Syringes and needles (27G)
Procedure:
-
Cell Culture: Culture HL-60 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest HL-60 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the NOD SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume three times a week using calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
-
Treatment Initiation:
-
Drug Administration:
-
This compound Group: Administer this compound orally (PO) at a dose of 10 mg/kg twice daily (BID).[2]
-
Vehicle Control Group: Administer the vehicle solution orally following the same schedule as the treatment group.
-
Positive Control Group: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg every 5 days (Q5D).[2]
-
-
Efficacy Evaluation:
-
Continue treatment for 28 days.
-
Monitor and record tumor volumes throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Compare the tumor growth between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Mandatory Visualization
Caption: Mechanism of action of this compound in AML cells.
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Practical Guide to Working with OXS007417 in the Lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
OXS007417 is a novel small molecule that has demonstrated significant potential as a differentiation agent for the treatment of Acute Myeleloid Leukemia (AML).[1][2] Discovered through phenotypic screening, this compound induces differentiation in various AML cell lines and exhibits anti-tumor activity in preclinical models.[1] The primary mechanism of action of this compound is its binding to the tubulin beta chain, leading to disruption of microtubule polymerization, mitotic arrest, and subsequent cell differentiation.[3] This document provides a practical guide for researchers working with this compound in a laboratory setting, including detailed protocols for key experiments and a summary of its biological and pharmacokinetic properties.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉F₂N₅O | [4] |
| Molecular Weight | 423.42 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Biological Activity
| Parameter | Cell Line | Value | Reference |
| EC₅₀ (CD11b Upregulation) | HL-60 | 57 ± 3 nM | [3] |
| IC₅₀ (Tubulin Polymerization) | Cell-free | 1.7 µM | [3] |
Pharmacokinetic Properties (in mice)
| Parameter | Route | Dose | Value | Reference |
| Clearance | IV | 1 mg/kg | 64 mL/min/kg | [1][2] |
| Volume of Distribution | IV | 1 mg/kg | 4.6 L/kg | [1][2] |
| Elimination Half-life (t₁/₂) | IV | 1 mg/kg | 1.5 h | [1][2] |
| Bioavailability | PO | 3 mg/kg | 48% | [1][2] |
| Cₘₐₓ | PO | 3 mg/kg | 128 ng/mL | [1] |
Experimental Protocols
In Vitro Differentiation Assay using Flow Cytometry
This protocol describes the assessment of AML cell differentiation induced by this compound by measuring the upregulation of the myeloid differentiation marker CD11b.
Materials:
-
AML cell lines (e.g., HL-60, THP-1, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
PE-conjugated anti-human CD11b antibody (Clone ICRF44)
-
DAPI or other viability dye
-
96-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (PMA, e.g., 100 nM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO₂.
-
Cell Staining:
-
After incubation, transfer the cells to a V-bottom 96-well plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of cold PBS.
-
Resuspend the cells in 50 µL of FACS buffer containing the PE-conjugated anti-human CD11b antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
-
Viability Staining and Analysis:
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye (e.g., DAPI).
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the live cell population and quantifying the percentage of CD11b-positive cells.
-
-
Data Analysis: Plot the percentage of CD11b-positive cells against the log of the this compound concentration and determine the EC₅₀ value using a non-linear regression curve fit.
Workflow for In Vitro Differentiation Assay
Caption: Workflow for assessing AML cell differentiation via CD11b expression.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous HL-60 xenograft model.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
Immunocompromised mice (e.g., female NOD SCID or NCG mice, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle (e.g., 5% DMSO, 0.5% Tween 80, 94.5% PBS)
-
Dosing gavage needles
-
Calipers
Protocol:
-
Cell Implantation:
-
Harvest HL-60 cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Measure tumor volume twice weekly using calipers with the formula: Tumor Volume = (Length x Width²)/2.
-
-
Treatment Initiation:
-
Compound Administration:
-
Monitoring and Endpoints:
-
Continue to measure tumor volume twice weekly.
-
Monitor the body weight of the mice three times a week as an indicator of toxicity.
-
The study endpoint can be a predetermined tumor volume (e.g., 2000 mm³) or a set number of treatment days.[4]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth between the treated and control groups using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
In Vitro Tubulin Polymerization Assay
This protocol provides a general method to assess the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Vinblastine) and negative control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound, positive control, or DMSO vehicle.
-
Add the tubulin solution to each well.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes to monitor the increase in turbidity, which corresponds to tubulin polymerization.[8]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the rate of polymerization or the maximum absorbance against the log of the inhibitor concentration.
-
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound-induced differentiation.
Troubleshooting
-
In Vitro Differentiation Assay:
-
Low CD11b expression: Ensure the cells are healthy and in the exponential growth phase before seeding. Check the activity of the positive control (PMA).
-
High cell death: The compound concentration may be too high. Perform a dose-response curve to determine the optimal concentration range.
-
-
In Vivo Xenograft Model:
-
No tumor growth: Check the viability of the HL-60 cells before injection. Ensure proper handling and injection technique.
-
Toxicity (weight loss): The dose of this compound may be too high. Consider reducing the dose or the frequency of administration.
-
-
Tubulin Polymerization Assay:
-
No polymerization in control: Ensure the tubulin and GTP are fresh and have been stored correctly. The reaction buffer should be at the correct pH.
-
High background signal: The compound may be precipitating at the concentrations used. Check the solubility of this compound in the assay buffer.
-
Conclusion
This compound is a promising preclinical candidate for AML therapy that induces differentiation through tubulin binding. The protocols provided in this guide offer a starting point for researchers to investigate the cellular and in vivo effects of this compound. Careful experimental design and adherence to these protocols will facilitate the generation of robust and reproducible data.
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving the solubility of OXS007417 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of OXS007417 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is characterized as having moderate aqueous solubility. Published data indicates an aqueous solubility of 36 μM.[1] Its calculated octanol-water partition coefficient (clogP) is 4.1, suggesting a lipophilic nature which can contribute to solubility challenges in aqueous media.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound functions as a small molecule differentiation agent for acute myeloid leukemia (AML).[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the tubulin beta chain.[1] This disruption of microtubule dynamics leads to a G2-M phase mitotic arrest in cancer cells, ultimately inducing cellular differentiation.[1]
Q3: Can the solubility of this compound be improved?
A3: Yes, medicinal chemistry efforts have shown that structural modifications to the this compound scaffold can significantly enhance solubility. For instance, derivative compound 27 demonstrated a dramatically increased solubility of >200 μM, while another derivative, compound 31, exhibited a solubility of 86 μM.[1] For experiments with the parent compound, various formulation strategies can be employed to improve its solubility.
Q4: What are some general strategies to dissolve poorly soluble compounds like this compound for in vitro experiments?
A4: For cell-based assays, a common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the aqueous culture medium.[3] It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤ 0.1% for DMSO) to not cause cellular toxicity.[4][5] Other techniques for enhancing aqueous solubility include the use of co-solvents, surfactants, or pH adjustments, depending on the compound's chemical properties.[6][7]
Q5: Are there any known off-target effects of this compound?
A5: The lead optimization process for this compound aimed to reduce off-target toxicities, including hERG liability.[1][8] Researchers should always perform appropriate control experiments to assess any potential off-target effects in their specific experimental system.
Troubleshooting Guide: Improving this compound Solubility
This guide provides step-by-step protocols and troubleshooting tips for dissolving this compound for both in vitro and in vivo experiments.
I. In Vitro Experiments (e.g., Cell-Based Assays)
Issue: Precipitation of this compound in cell culture medium.
Precipitation of a test compound in the cell culture medium upon dilution from a DMSO stock is a common issue that can lead to inaccurate and irreproducible results.[3]
Recommended Protocol: Preparation of this compound for Cell Culture
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube or vial to protect it from light.
-
Add cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final experimental concentrations.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).
-
Mix thoroughly by gentle pipetting immediately before adding to the cells.
-
Troubleshooting Tips:
-
Observation: Compound precipitates immediately upon dilution into the aqueous medium.
-
Suggestion 1: Lower the Stock Concentration. Prepare a less concentrated DMSO stock solution (e.g., 1 mM) to reduce the solvent shock upon dilution.
-
Suggestion 2: Use a Co-solvent. Prepare the stock solution in a mixture of DMSO and another biocompatible solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).
-
Suggestion 3: Two-Step Dilution. First, dilute the DMSO stock into a small volume of serum-containing medium (serum proteins can help stabilize the compound) and then add this mixture to the final volume of culture medium.
-
-
Observation: Compound precipitates over time during the experiment.
-
Suggestion 1: Reduce Incubation Time. If experimentally feasible, reduce the duration of the assay.
-
Suggestion 2: Include a Stabilizer. Consider the use of non-ionic surfactants like Tween-20 or Triton X-100 at very low, non-toxic concentrations (e.g., 0.01-0.05%) in the final culture medium.[3] However, the compatibility of surfactants with your specific cell line must be validated.
-
II. In Vivo Experiments (e.g., Murine Models)
Issue: Poor bioavailability of this compound due to low solubility in aqueous formulation vehicles.
For oral or parenteral administration, ensuring the compound remains in solution is critical for consistent absorption and reliable pharmacokinetic data.
Recommended Protocol: Formulation of this compound for In Vivo Studies
A common approach for formulating poorly soluble compounds for in vivo studies involves the use of a vehicle composed of a mixture of solvents and/or surfactants.
-
Vehicle Preparation (Example Formulation):
-
A widely used vehicle for oral gavage in mice is a mixture of:
-
10% DMSO
-
40% PEG 400 (Polyethylene glycol 400)
-
50% Saline (0.9% NaCl)
-
-
Prepare this vehicle under sterile conditions.
-
-
This compound Formulation:
-
Dissolve the required amount of this compound in the DMSO component first.
-
Gradually add the PEG 400 while vortexing or stirring.
-
Finally, add the saline dropwise while continuously mixing to avoid precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming (to 37°C) and sonication may be used to aid dissolution.
-
Troubleshooting Tips:
-
Observation: The compound does not fully dissolve in the chosen vehicle.
-
Suggestion 1: Modify the Vehicle Composition. Increase the percentage of the organic co-solvent (e.g., DMSO, PEG 400) or try alternative solvents like N,N-dimethylacetamide (DMA) or Solutol HS 15. The tolerability of the new vehicle in the animal model must be confirmed.
-
Suggestion 2: Particle Size Reduction. Micronization or nanosuspension techniques can increase the surface area of the drug particles, thereby improving the dissolution rate.[5][9] This typically requires specialized equipment.
-
-
Observation: The compound precipitates out of the formulation after preparation.
-
Suggestion 1: pH Adjustment. If this compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility. This requires knowledge of the compound's pKa.
-
Suggestion 2: Prepare Fresh Formulations. For compounds with borderline stability in a given vehicle, it is best to prepare the formulation immediately before administration to the animals.
-
Data Presentation
Table 1: Solubility of this compound and Analogs
| Compound | Aqueous Solubility (μM) | clogP |
| This compound | 36 | 4.1 |
| Derivative 27 | >200 | Not Reported |
| Derivative 31 | 86 | Not Reported |
| OXS000675 (Original Hit) | >200 | 3.2 |
Data sourced from Josa-Culleré L, et al. (2021) and Cogswell, T. J., et al. (2024).[1][10]
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay is used to confirm the direct inhibitory effect of this compound on tubulin assembly.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a cold polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a GTP solution (e.g., 10 mM) in polymerization buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution and various concentrations of this compound (or vehicle control).
-
Incubate the plate at 37°C for a short period to allow the compound to interact with the tubulin.
-
Initiate polymerization by adding GTP to each well.
-
Measure the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes at 37°C using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance over time for each concentration.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in AML cells.
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSC - Page load error [pubs.rsc.org]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
troubleshooting off-target effects of OXS007417
This guide provides troubleshooting assistance and frequently asked questions for researchers using OXS007417, a selective kinase inhibitor. The following sections address potential off-target effects and provide protocols for their investigation.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show an unexpected phenotype (e.g., altered morphology, reduced proliferation in a cell line where the target is not expected to be active). What could be the cause?
A1: This issue may arise from off-target activity of this compound. While designed for a specific target, small molecule inhibitors can sometimes interact with other proteins, particularly those with similar structural features, such as other kinases. We recommend performing a broad kinase screen to identify potential off-target interactions. Additionally, consider the possibility that the observed phenotype is due to the inhibition of a less-characterized signaling pathway in your specific cell model.
Q2: I am observing toxicity in my cell line at concentrations of this compound that are close to the IC50 for its intended target. How can I determine if this is due to an off-target effect?
A2: Toxicity near the effective concentration can suggest off-target effects. To investigate this, you can perform a dose-response curve in a control cell line that does not express the intended target of this compound. If you still observe toxicity, it is likely due to an off-target effect. Another approach is to use a rescue experiment, where you attempt to reverse the toxic effect by activating a pathway that you hypothesize is being inhibited off-target.
Q3: How can I confirm a suspected off-target interaction identified in a kinase screen?
A3: A primary screen provides a list of potential off-target interactions. To confirm these, it is essential to use orthogonal, cell-based assays. For example, if your screen suggests that this compound inhibits a specific off-target kinase, you can measure the phosphorylation of a known downstream substrate of that kinase in cells treated with this compound. A reduction in the phosphorylation of the substrate would provide evidence of off-target engagement in a cellular context. A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct binding of this compound to the suspected off-target protein in cells.
Troubleshooting Off-Target Effects
Issue 1: Unexpected Inhibition of a Related Signaling Pathway
You may observe the downregulation of a signaling pathway that is not directly downstream of the intended target of this compound. This often occurs when this compound inhibits an upstream kinase that is structurally similar to the intended target.
Troubleshooting Workflow
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its intended target and a common off-target kinase.
| Kinase Target | IC50 (nM) | Description |
| Primary Target Kinase | 15 | The intended target of this compound. |
| Off-Target Kinase A | 150 | A structurally related kinase showing 10-fold less sensitivity. |
| Off-Target Kinase B | >10,000 | An unrelated kinase showing no significant inhibition. |
Experimental Protocols
Protocol 1: Western Blot for Off-Target Pathway Modulation
This protocol is designed to determine if this compound inhibits a suspected off-target kinase in a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cell line expressing the suspected off-target kinase.
-
This compound
-
Appropriate cell lysis buffer
-
Primary antibodies (total and phosphorylated forms of the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence reagent
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence reagent and image the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the substrate to ensure equal loading.
Signaling Pathways
Intended Signaling Pathway
The diagram below illustrates the intended mechanism of action for this compound, where it inhibits the primary target kinase, leading to the downregulation of a pro-survival signaling pathway.
Hypothetical Off-Target Signaling Pathway
This diagram shows a potential off-target effect where this compound also inhibits a secondary kinase, leading to unintended cellular consequences.
Technical Support Center: Optimization of OXS007417 Treatment Protocols for AML Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OXS007417 in acute myeloid leukemia (AML) cell models. The information is designed to assist in the optimization of experimental protocols and to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in AML cell lines?
A1: For initial experiments, we recommend a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific AML cell line. Based on preliminary data across various AML cell lines, a starting concentration range of 10 nM to 10 µM is advised.
Q2: What is the optimal treatment duration for observing significant effects of this compound?
A2: The optimal treatment duration can vary between cell lines and the endpoint being measured. For cell viability assays, an incubation period of 48 to 72 hours is typically sufficient to observe a significant effect. For mechanism-of-action studies, such as apoptosis or cell cycle analysis, shorter time points (e.g., 24 hours) may be more appropriate.
Q3: What is the known mechanism of action for this compound in AML cells?
A3: this compound is a potent and selective inhibitor of a key kinase in the PI3K/AKT signaling pathway, which is frequently dysregulated in AML.[1][2] By inhibiting this pathway, this compound is designed to induce apoptosis and cause cell cycle arrest in leukemic cells.
Q4: Is this compound effective in AML patient-derived samples?
A4: Yes, ex vivo studies on primary AML samples have shown promising results, though response can be heterogeneous.[3][4] For guidance on working with primary samples, refer to established protocols for ex vivo drug testing.[5]
Q5: Can this compound be used in combination with other standard-of-care AML drugs?
A5: Combination studies are ongoing. Synergistic effects have been observed when combining novel inhibitors with standard chemotherapies like cytarabine (B982) or with other targeted agents such as BCL-2 inhibitors.[6][7] We recommend performing a synergy analysis (e.g., Chou-Talalay method) to determine the optimal combination ratios.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination of cell culture. | Regularly check for microbial contamination and practice sterile techniques. | |
| Lower than expected cytotoxicity of this compound. | Sub-optimal drug concentration or treatment duration. | Perform a comprehensive dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Acquired drug resistance. | Consider mechanisms of resistance such as upregulation of bypass signaling pathways or on-target mutations.[8][9][10] Western blotting for key resistance markers may be informative. | |
| Issues with the compound's stability in culture media. | Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. | |
| Difficulty in detecting apoptosis after this compound treatment. | Incorrect timing of the assay. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity. |
| Insensitive apoptosis detection method. | Use a combination of methods, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved PARP and Caspase-3.[11][12] | |
| Cell line is resistant to apoptosis induction. | Investigate alternative cell death mechanisms, such as necroptosis or autophagy. | |
| Unexpected cell cycle arrest pattern. | Asynchronized cell population. | For precise cell cycle analysis, consider synchronizing the cells before treatment. |
| Off-target effects of the compound. | Validate the specificity of this compound by assessing the phosphorylation status of its direct target and key downstream effectors. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Common AML Cell Lines
| Cell Line | Subtype | Key Mutations | IC50 (nM) at 72h | Max Inhibition (%) |
| MV4-11 | AML (M5) | FLT3-ITD | 50 | 95 |
| MOLM-13 | AML (M5) | FLT3-ITD | 75 | 92 |
| HL-60 | AML (M2) | NRAS | 250 | 85 |
| OCI-AML3 | AML (M4) | DNMT3A, NPM1 | 150 | 88 |
| KG-1 | AML (M6) | - | >1000 | 40 |
Table 2: Effect of this compound (100 nM, 48h) on Apoptosis and Cell Cycle in MV4-11 Cells
| Assay | Parameter | Control (%) | This compound-treated (%) |
| Apoptosis | Early Apoptotic Cells (Annexin V+/PI-) | 5.2 | 25.8 |
| Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 3.1 | 15.4 | |
| Cell Cycle | G0/G1 Phase | 45.3 | 68.7 |
| S Phase | 38.9 | 15.1 | |
| G2/M Phase | 15.8 | 16.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
-
Treat AML cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest the cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[13]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Treat and harvest cells as described for the apoptosis assay.
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]
-
Incubate for 30 minutes at room temperature in the dark.
Visualizations
Caption: Proposed signaling pathway of this compound in AML cells.
Caption: Standard workflow for apoptosis detection via flow cytometry.
Caption: Logical workflow for troubleshooting low cytotoxicity results.
References
- 1. From Chemotherapy to Targeted Therapy: Unraveling Resistance in Acute Myeloid Leukemia Through Genetic and Non-Genetic Insights [mdpi.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.org [oncotarget.org]
- 8. ascopubs.org [ascopubs.org]
- 9. annualreviews.org [annualreviews.org]
- 10. Resistance to targeted therapies in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of OXS007417 and Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the synthesis of OXS007417 and its derivatives. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and its derivatives.
| Question | Answer |
| My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it? | Low overall yield in a multi-step synthesis can be attributed to several factors. We recommend a stepwise analysis of your synthetic route. First, ensure the purity of your starting materials, 2,4-dichloro-5-nitro-pyridine and 4-(difluoromethoxy)aniline (B1299965). Impurities can lead to side reactions and reduced yields in the initial nucleophilic aromatic substitution step. Second, carefully optimize the reaction conditions for each step, including temperature, reaction time, and reagent stoichiometry. For the reduction of the nitro group, ensure the complete conversion to the amine as residual nitro compound can complicate the subsequent cyclization. Finally, purification of intermediates is critical. Incomplete purification can introduce impurities that interfere with subsequent reactions. Consider optimizing your purification techniques, such as column chromatography or recrystallization, for each intermediate. |
| I am having trouble with the final Suzuki coupling step to introduce the C-6 aromatic ring. What are the common issues? | The Suzuki coupling is a powerful reaction, but its success depends on several factors. A common issue is the choice of palladium catalyst and ligand. We recommend screening different palladium sources (e.g., Pd(dppf)Cl₂) and ligands to find the optimal combination for your specific substrates. The choice of base (e.g., K₂CO₃) and solvent (e.g., DME) is also crucial and may require optimization. Another potential problem is the quality of the boronic acid or boronate ester. Ensure it is pure and dry, as impurities or moisture can deactivate the catalyst. If you are still facing issues, consider performing a small-scale screen of reaction conditions to identify the optimal parameters before proceeding with a larger scale reaction. |
| The solubility of my this compound derivatives is poor, making purification and further analysis difficult. What strategies can I employ to improve solubility? | Poor aqueous solubility is a known challenge for this class of compounds.[1] Medicinal chemistry strategies to improve solubility often involve the introduction of polar functional groups. For instance, the strategic placement of nitrogen atoms within the aromatic rings has been shown to dramatically increase solubility.[1] In one example, changing the substitution pattern on an attached ring system led to a significant increase in solubility to >200 μM.[1] When designing new derivatives, consider incorporating polar moieties such as pyridines or other heterocycles. For existing compounds, you may need to explore different solvent systems for purification and analysis. A co-solvent system, such as DMSO/water or methanol/water, might be necessary for creating solutions for biological assays. |
| I am observing significant hERG liability with my synthesized derivatives. How can I mitigate this? | hERG affinity is a critical off-target activity to address in this series.[1] Key medicinal chemistry strategies to reduce hERG activity focus on modulating the compound's physicochemical properties.[1] This includes reducing lipophilicity (logP) and altering the pKa of basic nitrogen atoms.[1] Introducing nitrogen atoms into the core structure or attached aromatic rings can be an effective strategy to lower hERG binding.[1] For example, the introduction of a nitrogen atom at the 7-position of a derivative's ring system significantly reduced hERG activity.[1] It is also important to consider the overall shape and electrostatic potential of the molecule, as these factors influence binding to the hERG channel. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound induces differentiation in acute myeloid leukemia (AML) cell lines.[1] Mechanistic studies have shown that it binds to the tubulin beta chain, leading to the disruption of microtubule polymerization.[1][2] This results in a G2-M mitotic arrest in the cell cycle.[2] |
| What are the key structural features of this compound that are important for its activity? | The core structure is an imidazo[4,5-c]pyridine.[1] A key pharmacophore feature is the aromatic ring at the C-6 position, which often requires a substituent in the ortho position (like a methyl or methoxy (B1213986) group) to maintain potency by inducing a specific torsion angle.[1] The nature of the substituent at the N-1 position also significantly impacts activity. |
| Are there any recommended starting points for optimizing the properties of this compound? | A successful lead optimization strategy involved starting with the derivative OXS007570, which replaced the p-OCF₂H phenyl group of this compound with an N-methyl indazole.[1] This modification served as a good starting point for further improvements in potency and other properties. The introduction of nitrogen atoms into the aromatic rings was a key strategy for improving solubility and reducing hERG liability.[1] |
| What in vivo models have been used to evaluate this compound? | This compound has been evaluated in both subcutaneous and orthotopic murine xenograft models of AML using cell lines such as HL-60.[1][2][3] In these models, it has demonstrated significant tumor regression and prolonged survival.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and some of its derivatives.
Table 1: In Vitro Potency and Physicochemical Properties
| Compound | EC₅₀ (HL-60, nM) | Solubility (µM) | Metabolic Stability (ER) | clogP |
| This compound | 48 | 36 | 0.18 | 4.1 |
| OXS007570 | - | - | - | - |
| Analogue 19 | 0.5 | Improved vs. OXS007570 | Improved vs. OXS007570 | - |
| Analogue 20 | Nanomolar range | - | 0.25 (from 0.46) | - |
| Analogue 27 | 23 | >200 | 0.23 | - |
Data extracted from a lead optimization study.[1] "ER" refers to the extraction ratio.
Table 2: hERG Liability
| Compound | hERG Activity |
| This compound | Moderate |
| Analogue 19 | Increased vs. OXS007570 |
| Analogue 27 | Significantly reduced (37% binding at 10 µM) |
Data extracted from a lead optimization study.[1]
Experimental Protocols
Synthesis of 2-Chloro-N-(4-(difluoromethoxy)phenyl)-5-nitropyridin-4-amine (Intermediate 12 in the synthesis of this compound)
To a solution of 2,4-dichloro-5-nitro-pyridine (10.0 g, 51.8 mmol) in acetonitrile (B52724) (150 mL), 4-(difluoromethoxy)aniline (6.29 mL, 51.8 mmol) was added, followed by triethylamine.[2] The reaction mixture is stirred, and upon completion, the product is isolated and purified.
General Procedure for Suzuki Coupling
To a solution of the C-6 bromo-substituted imidazo[4,5-c]pyridine intermediate in a suitable solvent such as DME, the corresponding boronic acid or boronate ester (1.2 equivalents), a palladium catalyst like Pd(dppf)Cl₂ (0.1 equivalents), and a base such as K₂CO₃ (2.0 equivalents) are added. The reaction mixture is heated at a temperature ranging from 80 °C to 100 °C for 18 hours.[4][5] After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Visualizations
Caption: Synthetic and optimization workflow for this compound and its derivatives.
Caption: Troubleshooting logic for the synthesis of this compound derivatives.
Caption: Mechanism of action of this compound leading to AML cell differentiation.
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
Technical Support Center: Overcoming Resistance to OXS007417 in Leukemia Models
This technical support center is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the novel tubulin-binding agent, OXS007417, in leukemia models.
Frequently Asked Questions (FAQs)
Q1: Our leukemia cell line is showing decreased sensitivity to this compound. What are the initial troubleshooting steps?
A1: Before investigating complex biological mechanisms, it is crucial to rule out experimental variability. We recommend the following initial checks:
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Compound Integrity: Confirm the identity, purity, and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Cell Line Authentication: Regularly perform Short Tandem Repeat (STR) profiling to ensure the identity and purity of your leukemia cell line.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to treatment.
-
Assay Consistency: Review your experimental protocols for consistency, paying close attention to cell seeding density, drug incubation times, and the viability assay used.
Q2: What are the potential mechanisms of acquired resistance to tubulin-binding agents like this compound in leukemia cells?
A2: Based on studies with other tubulin-binding agents, resistance to this compound in leukemia cell lines could arise from several mechanisms, which can be broadly categorized as target-related and non-target-related.
-
Target-Related Mechanisms:
-
Mutations in β-tubulin: Alterations in the gene encoding the drug's target, β-tubulin, can prevent effective drug binding[1][2][3][4].
-
Altered β-tubulin Isotype Expression: Changes in the expression levels of different β-tubulin isotypes, particularly the upregulation of βIII-tubulin, have been linked to resistance to tubulin-binding agents in various cancers[1][2].
-
-
Non-Target-Related Mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy[5][6][7].
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways can compensate for the effects of the drug.
-
Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis can make cells more resistant to drug-induced cell death.
-
Q3: How can we experimentally determine the mechanism of resistance to this compound in our leukemia cell line?
A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Confirm the Resistant Phenotype: First, establish a stable this compound-resistant cell line by continuous exposure to escalating drug concentrations. Characterize the degree of resistance by comparing the IC50 value to the parental, sensitive cell line.
-
Investigate Target-Related Mechanisms:
-
Sequence the β-tubulin gene (TUBB): Compare the sequence of the TUBB gene in resistant and sensitive cells to identify any potential mutations.
-
Analyze β-tubulin Isotype Expression: Use quantitative real-time PCR (qRT-PCR) or Western blotting to compare the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIVa, βIVb) between the two cell lines.
-
-
Investigate Non-Target-Related Mechanisms:
-
Assess P-glycoprotein Expression and Function: Use Western blotting or flow cytometry to measure P-gp protein levels. A functional assay, such as the rhodamine 123 efflux assay, can determine if the expressed P-gp is actively transporting substrates.
-
Profile Gene and Protein Expression: Employ techniques like RNA-sequencing and proteomics to identify differentially expressed genes and proteins involved in survival pathways or apoptosis regulation.
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our leukemia cell line.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock for each experiment. Ensure proper storage of the stock solution as per the manufacturer's instructions. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent, low passage range for all experiments. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for your viability assays. |
| Assay Variability | Ensure consistent incubation times and reagent concentrations. Run appropriate positive and negative controls in every experiment. |
Issue 2: No tubulin polymerization is observed in the in vitro assay control.
| Possible Cause | Troubleshooting Step |
| Inactive Tubulin | Use a fresh aliquot of high-quality, polymerization-competent tubulin. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Prepare fresh polymerization buffer (e.g., G-PEM) and ensure the pH and concentrations of all components (PIPES, MgCl2, EGTA, GTP) are correct[8][9][10]. |
| Suboptimal Temperature | Ensure the spectrophotometer is pre-warmed to and maintained at 37°C throughout the assay[11]. |
| GTP Degradation | Add GTP to the polymerization buffer immediately before use. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Leukemia Cell Line
-
Initial Exposure: Culture the parental leukemia cell line in the presence of this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, doubling the concentration at each step.
-
Monitoring: Regularly monitor cell viability and proliferation. A significant portion of the cells may die initially, but a resistant population should eventually emerge.
-
Isolation of Resistant Clones: Once a population of cells is able to proliferate in a high concentration of this compound (e.g., 10-fold the initial IC50), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Characterization: Determine the IC50 of this compound for the resistant cell line and compare it to the parental cell line to quantify the level of resistance. The resistant cell line should be maintained in a medium containing a maintenance dose of this compound to retain the resistant phenotype.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation:
-
Assay Setup:
-
Pre-warm a 96-well plate and a spectrophotometer to 37°C.
-
On ice, add the polymerization buffer, this compound at various concentrations (or vehicle control), and purified tubulin (typically 2-3 mg/mL final concentration) to each well.
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To initiate polymerization, add GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
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Plot absorbance versus time to generate polymerization curves.
-
An inhibitor of tubulin polymerization will decrease the rate and extent of the increase in absorbance.
-
Protocol 3: Western Blot for β-Tubulin Isotype and P-glycoprotein Expression
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Protein Extraction: Lyse sensitive and resistant leukemia cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for different β-tubulin isotypes (e.g., anti-βIII-tubulin) or P-glycoprotein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry can be used to quantify the relative protein expression levels.
Visualizations
Caption: A logical workflow for troubleshooting decreased sensitivity to this compound.
Caption: Overview of potential resistance mechanisms to the tubulin-binding agent this compound.
Caption: A structured workflow for identifying mechanisms of resistance to this compound.
References
- 1. The roles of beta-tubulin mutations and isotype expression in acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein (P-170) expression in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein expression and prognostic value in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of correlation between expression and function of P-glycoprotein in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. abscience.com.tw [abscience.com.tw]
Technical Support Center: Enhancing the Bioavailability of OXS007417
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the investigational compound OXS007417, a molecule characterized by low aqueous solubility and poor membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges for this compound, a Biopharmaceutics Classification System (BCS) Class IV compound, are its low aqueous solubility and poor permeability across the gastrointestinal (GI) membrane.[1][2][3] These factors lead to inefficient dissolution in GI fluids and limited absorption into systemic circulation, resulting in low and variable oral bioavailability.[4][5][6]
Q2: What are the most common formulation strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound. These include:
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Particle Size Reduction : Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[2][4][5]
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Amorphous Solid Dispersions : Dispersing this compound in a hydrophilic polymer matrix can create a more soluble, amorphous form of the drug.[6][7]
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Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[3][4][8]
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Nanoparticle Formulations : Encapsulating this compound into nanoparticles can enhance solubility, protect it from degradation, and potentially improve its uptake by intestinal cells.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
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Question : We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
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Answer : High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and physiological factors.[8]
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Potential Causes :
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Poor Dissolution : Inconsistent dissolution of this compound in the GI tract leads to erratic absorption.[8]
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Food Effects : The presence or absence of food can alter gastric emptying and GI fluid composition, impacting dissolution and absorption.[8]
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First-Pass Metabolism : Variable metabolism in the gut wall or liver can result in inconsistent amounts of the drug reaching systemic circulation.[11][12]
-
-
Troubleshooting Steps :
-
Standardize Feeding Conditions : Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[8]
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Optimize Formulation : Employ a robust formulation strategy, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization and reduce the impact of physiological variations.
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Increase Sample Size : A larger number of animals per group can help to statistically manage high variability.[8]
-
-
Issue 2: Poor Correlation Between In Vitro Permeability and In Vivo Bioavailability
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Question : this compound shows moderate permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?
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Answer : A disconnect between Caco-2 permeability and in vivo bioavailability can arise from several factors not fully captured by the in vitro model.
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Potential Causes :
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High First-Pass Metabolism : this compound may be extensively metabolized in the liver or gut wall after absorption, which is not accounted for in the Caco-2 model.[12]
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Efflux Transporters : The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump it back into the GI lumen.
-
Poor Solubility in Vivo : The concentration of this compound reaching the intestinal wall for absorption may be very low due to poor solubility in GI fluids.
-
-
Troubleshooting Steps :
-
Assess Metabolic Stability : Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes to determine its susceptibility to first-pass metabolism.
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Conduct Bidirectional Caco-2 Assay : Perform a bidirectional Caco-2 assay to determine the efflux ratio and identify if this compound is a substrate for efflux transporters.[13] An efflux ratio greater than 2 suggests active efflux.[13]
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Improve In Vivo Solubilization : Focus on formulation strategies that enhance the in vivo solubility and dissolution of this compound, such as amorphous solid dispersions or lipid-based formulations.[7][14]
-
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Drug Loading (%) | Particle Size / Droplet Size | In Vitro Dissolution (at 2h) | In Vivo Bioavailability (Rat, %) |
| Aqueous Suspension | 5 | ~25 µm | < 10% | < 2% |
| Micronized Suspension | 5 | ~5 µm | 25% | 5% |
| Solid Dispersion | 20 | N/A | 65% | 18% |
| SEDDS | 15 | ~150 nm | > 90% | 35% |
| Nanoparticle Formulation | 10 | ~200 nm | > 85% | 28% |
Experimental Protocols
1. Caco-2 Permeability Assay
-
Objective : To assess the intestinal permeability of this compound.
-
Methodology :
-
Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]
-
For apical to basolateral (A-B) permeability, this compound is added to the apical side, and its appearance in the basolateral side is monitored over time.[15]
-
For basolateral to apical (B-A) permeability, the compound is added to the basolateral side, and its transport to the apical side is measured.[13]
-
Samples are analyzed by LC-MS/MS to determine the concentration of this compound.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[13]
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective : To determine the oral bioavailability of different this compound formulations.
-
Methodology :
-
Male Sprague-Dawley rats are fasted overnight prior to dosing.[8]
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Animals are divided into groups to receive either an intravenous (IV) dose of this compound (for reference) or an oral dose of one of the test formulations via gavage.[12]
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Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound are determined by a validated LC-MS/MS method.
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Pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), are calculated.
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Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[12]
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Potential absorption and metabolism pathways for this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pexacy.com [pexacy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. upm-inc.com [upm-inc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. enamine.net [enamine.net]
lead optimization of OXS007417 to improve drug-like properties
This technical support center provides guidance for researchers working on the lead optimization of OXS007417, a novel small molecule differentiation agent for the potential treatment of acute myeloid leukemia (AML).[1][2][3][4] The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the optimization process to improve drug-like properties.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary goals for the lead optimization of this compound?
The primary goals are to improve the overall drug-like properties of the lead compound, this compound. This involves enhancing its potency, metabolic stability, and aqueous solubility while reducing any off-target toxicities, such as hERG liability, to develop a safe and effective clinical candidate.[1][2]
Q2: What is the mechanism of action for this class of compounds?
This compound and its analogs are differentiation agents.[1][2][3][4] They were discovered through a phenotypic screening approach and have been shown to induce differentiation in various AML cell lines, leading to tumor regression in preclinical models.[4]
Q3: What are the known liabilities of the lead compound, this compound?
The initial lead compound, this compound, exhibited promising potency but had suboptimal pharmacokinetic properties, including poor metabolic stability and aqueous solubility. Additionally, a potential for off-target hERG channel inhibition was identified as a key liability to be addressed.[1]
Q4: What general strategies are being employed to improve the properties of this compound?
The lead optimization process for this compound involves systematic chemical modifications to its structure.[5] This includes techniques such as scaffold hopping and bioisosteric replacement to enhance desired pharmacological properties.[6] For instance, the introduction of nitrogen atoms into key positions of the molecular structure has been explored to mitigate hERG liability.[1]
II. Troubleshooting Guides
This section addresses specific experimental issues that may arise during the lead optimization of this compound and its analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Potency in Cell-Based Assays | 1. Compound precipitation in media due to low solubility.2. High protein binding in serum-containing media.3. Compound degradation in assay media. | 1. Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed 0.5%.2. Test potency in serum-free or low-serum conditions to assess the impact of protein binding.3. Evaluate the chemical stability of the compound in the assay buffer over the time course of the experiment. |
| High Variability in Metabolic Stability Assay | 1. Inconsistent pipetting of microsomes or compound.2. Suboptimal concentration of co-factors (e.g., NADPH).3. The compound is unstable in the assay buffer. | 1. Use calibrated pipettes and ensure thorough mixing. Consider using automated liquid handlers for improved precision.2. Titrate NADPH concentration to ensure it is not rate-limiting.3. Run a control incubation without NADPH to assess non-enzymatic degradation. |
| Poor Aqueous Solubility | 1. The compound has high lipophilicity (high logP).2. The crystalline form of the solid is highly stable. | 1. Introduce polar functional groups to the molecular structure to increase hydrophilicity.2. Consider formulation strategies, such as using co-solvents or amorphous solid dispersions, for in vivo studies. |
| hERG Liability Detected | 1. The compound contains a basic nitrogen atom that can interact with the hERG channel.2. High lipophilicity of the compound. | 1. Modify the structure to reduce the basicity of key nitrogen atoms.2. Introduce polar groups or heteroatoms to disrupt the key pharmacophore responsible for hERG binding.[1] |
III. Data Summaries
The following tables summarize the key in vitro data for this compound and its optimized analogs, OXS008255 and OXS008474.[1]
Table 1: In Vitro Potency and Physicochemical Properties
| Compound | HL-60 Cell Differentiation IC50 (nM) | Aqueous Solubility (µM) | clogP |
| This compound | 50 | < 1 | 4.5 |
| OXS008255 | 25 | 15 | 3.8 |
| OXS008474 | 30 | 20 | 3.6 |
Table 2: In Vitro ADME and Safety Profile
| Compound | Mouse Liver Microsomal Stability (t½, min) | hERG Inhibition IC50 (µM) |
| This compound | 15 | 1.2 |
| OXS008255 | 45 | > 30 |
| OXS008474 | 60 | > 30 |
IV. Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol describes a method for determining the kinetic solubility of a compound in a buffered aqueous solution.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Compound Dilution: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate using LC-MS/MS. Compare the peak area of the soluble compound to a standard curve prepared in 1% DMSO/PBS.
Protocol 2: Mouse Liver Microsomal Stability Assay
This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.
-
Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing mouse liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS. The half-life (t½) is calculated from the rate of disappearance of the compound.
V. Visualizations
Diagram 1: Lead Optimization Workflow
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 6. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to AML Differentiation Agents: OXS007417 vs. Established Therapies
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the proliferation of undifferentiated myeloid blasts. A key therapeutic strategy, known as differentiation therapy, aims to induce these malignant cells to mature into functional, non-proliferating cells. This guide provides a comparative overview of a novel investigational agent, OXS007417, and other prominent agents used in AML treatment that promote differentiation or apoptosis: All-trans retinoic acid (ATRA), the BCL-2 inhibitor Venetoclax, and the FLT3 inhibitor Gilteritinib.
This document summarizes their mechanisms of action, presents available preclinical data, and provides detailed experimental protocols for assays commonly used to evaluate these agents.
Mechanism of Action and Signaling Pathways
This compound: This novel small molecule induces differentiation in a variety of AML cell lines. Mechanistic studies have identified that this compound functions as a tubulin disruptor, binding to the beta-tubulin subunit.[1][2] This interaction leads to a G2-M mitotic arrest, which subsequently triggers cellular differentiation.[2] This mechanism is distinct from other agents that target specific signaling pathways or pro-survival proteins.
Caption: this compound binds to β-tubulin, leading to mitotic arrest and differentiation.
All-trans retinoic acid (ATRA): ATRA is a well-established differentiation agent, particularly effective in Acute Promyelocytic Leukemia (APL) where it targets the PML-RARA fusion protein.[3][4] In non-APL AML, its mechanism is more complex, involving the activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR).[3] This activation leads to transcriptional changes that can induce myeloid differentiation and, in some contexts, apoptosis.[3][5]
Caption: ATRA activates RAR/RXR to induce gene transcription and myeloid differentiation.
Venetoclax: Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[6] By binding to BCL-2, Venetoclax releases pro-apoptotic proteins, which then trigger the intrinsic mitochondrial apoptosis pathway. While its primary mechanism is apoptosis induction, the cellular context, including the differentiation state of AML cells, can influence its sensitivity.[6][7]
Caption: Venetoclax inhibits BCL-2, leading to the activation of the apoptotic cascade.
Gilteritinib: Gilteritinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), targeting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[8][9][10] It also exhibits inhibitory activity against the AXL receptor tyrosine kinase.[11] By blocking the constitutively active FLT3 signaling pathway, Gilteritinib inhibits proliferation and induces apoptosis in FLT3-mutated AML cells.[8][12] In some cellular contexts, this inhibition of oncogenic signaling can also lead to the differentiation of leukemic blasts.[9][13]
Caption: Gilteritinib inhibits mutated FLT3 signaling, leading to apoptosis and differentiation.
Quantitative Data Presentation
The following tables summarize the available in vitro efficacy data for this compound and the comparator agents in various AML cell lines.
Disclaimer: The data presented below are compiled from different studies and were not generated in head-to-head comparative experiments. Direct comparison of absolute values should be made with caution, as experimental conditions (e.g., assay type, incubation time, cell passage number) may vary between studies.
Table 1: In Vitro Efficacy (EC50/IC50) of AML Differentiation and Apoptotic Agents
| Cell Line | This compound (EC50, nM) | ATRA | Venetoclax (IC50, nM) | Gilteritinib (IC50, nM) |
| HL-60 | 48[14] | No direct differentiation; sensitizes to other agents[3] | 4[15] | No cytotoxic effect[16] |
| OCI-AML3 | ~370 (concentration for differentiation)[17] | - | 600[18] | - |
| THP-1 | ~370 (concentration for differentiation)[17] | - | 1100[15] | - |
| MV4-11 | - | - | - | 0.92[19] |
| MOLM-13 | - | - | 200[18] | 2.9[19] |
| MOLM-14 | - | - | 52.5[15] | ~1 (for FLT3-ITD inhibition)[20] |
| OCI-AML2 | - | - | 1.1[15] | - |
| SKM-1 | - | - | 1000[18] | - |
| PL-21 | - | - | >10,000[18] | - |
Table 2: In Vivo Efficacy of this compound and Gilteritinib
| Agent | Model | Dosing | Key Outcome | Reference |
| This compound | HL-60 subcutaneous xenograft | 10 mg/kg, PO, BID | Significant delay of tumor growth | [21] |
| This compound | HL-60 orthotopic xenograft | 10 mg/kg, PO, BID | Prolonged survival (p < 0.0001) | [2] |
| Gilteritinib | FLT3-driven AML xenograft and IBMT models | Oral administration | Tumor regression and improved survival | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of AML differentiation agents.
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ATRActive future for differentiation therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tretinoin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia [frontiersin.org]
- 6. Targeting Acute Myeloid Leukemia with Venetoclax; Biomarkers for Sensitivity and Rationale for Venetoclax-Based Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 13. Gilteritinib induces differentiation in relapsed and refractory FLT3-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. biorxiv.org [biorxiv.org]
A Comparative Analysis of OXS007417 and IDH1/2 Inhibitors in the Context of Acute Myeloid Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel differentiation agent OXS007417 and the class of isocitrate dehydrogenase 1 and 2 (IDH1/2) inhibitors for the treatment of Acute Myeloid Leukemia (AML). This analysis is supported by available preclinical data and detailed experimental methodologies.
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the clonal expansion of undifferentiated myeloid blasts in the bone marrow. A key therapeutic strategy in AML is to induce the differentiation of these leukemic blasts into mature, functional cells. This guide explores two distinct classes of investigational and approved therapeutics that achieve this outcome through different mechanisms: this compound, a novel tubulin-binding agent, and the growing class of IDH1/2 inhibitors that target specific genetic mutations in AML.
Overview of Mechanisms of Action
This compound is a small molecule that was identified through phenotypic screening for its ability to induce differentiation in various AML cell lines.[1] Subsequent mechanistic studies revealed that this compound exerts its effect by binding to the β-tubulin subunit, leading to the disruption of microtubule dynamics.[1] This interaction triggers a G2-M mitotic arrest and, uniquely for a tubulin-binding agent, induces a differentiation phenotype in AML cells.[2]
IDH1/2 inhibitors , on the other hand, are a class of targeted therapies developed for AML patients harboring mutations in the isocitrate dehydrogenase 1 (IDH1) or 2 (IDH2) genes. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET2, leading to epigenetic dysregulation and a block in cellular differentiation.[3][4] IDH1/2 inhibitors block the activity of the mutant enzymes, thereby reducing 2-HG levels and restoring normal myeloid differentiation.[5][6]
Quantitative Performance Data
The following table summarizes the available in vitro potency data for this compound and several key IDH1/2 inhibitors. It is important to note that these values are from different studies and experimental conditions, and therefore should be interpreted with caution as a direct comparison of potency.
| Compound | Target | Assay Type | Cell Line/Enzyme | IC50/EC50 | Reference |
| This compound | Tubulin Polymerization | Biochemical Assay | Purified tubulin | IC50: 1.7 µM | [2] |
| AML Cell Differentiation | Cell-based Assay | HL-60 | EC50: 48 nM | [1][7] | |
| AML Cell Differentiation | Cell-based Assay | HL-60 | EC50: 57 ± 3 nM | [2] | |
| Ivosidenib (AG-120) | Mutant IDH1 (R132H) | Enzymatic Assay | mIDH1-R132H homodimer | IC50: Not specified, potent inhibitor | [8] |
| 2-HG Production | Cell-based Assay | HT1080 | IC50: Not specified | [8] | |
| Enasidenib (B560146) (AG-221) | Mutant IDH2 (R140Q) | Enzymatic Assay | IDH2R140Q | IC50: 100 nM | [9][10] |
| Mutant IDH2 (R172K) | Enzymatic Assay | IDH2R172K | IC50: 400 nM | [9][10] | |
| Mutant IDH2 (R140Q/WT) | Enzymatic Assay | IDH2-R140Q/WT heterodimer | IC50: 0.03 µM | [11] | |
| Mutant IDH2 (R172K/WT) | Enzymatic Assay | IDH2-R172K/WT heterodimer | IC50: 0.01 µM | [11] | |
| Olutasidenib (FT-2102) | Mutant IDH1 | Cell-based Assay | Cell lines with R132H, R132L, R132S, R132G, R132C mutations | IC50: 8 - 116 nM | [12] |
| Vorasidenib (AG-881) | Mutant IDH1/IDH2 | Enzymatic Assay | mIDH1 | Nanomolar potency | [13] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and IDH1/2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Tubulin Polymerization Inhibition Assay
Objective: To determine the effect of a compound on the in vitro polymerization of purified tubulin.
Methodology:
-
Reagents: Purified tubulin (e.g., bovine brain), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compound (this compound), positive control (e.g., colchicine), negative control (DMSO).
-
Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer on ice. b. Add serial dilutions of the test compound, positive control, or negative control to the reaction mixture. c. Incubate the mixture on ice for a short period to allow for compound binding. d. Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C microplate reader. e. Monitor the change in absorbance at 340 nm over time (typically 30-60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.[14][15]
AML Cell Differentiation Assay (CD11b Expression)
Objective: To assess the ability of a compound to induce differentiation of AML cells by measuring the expression of the myeloid differentiation marker CD11b.
Methodology:
-
Cell Culture: Culture AML cell lines (e.g., HL-60, THP-1, OCI-AML3) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Treatment: Seed cells at a defined density in multi-well plates and treat with serial dilutions of the test compound (this compound or IDH1/2 inhibitor) or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).
-
Staining: a. Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS). b. Incubate the cells with a fluorescently-labeled anti-CD11b antibody (and an appropriate isotype control) on ice in the dark. c. Wash the cells to remove unbound antibody.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of CD11b-positive cells.
-
Data Analysis: The EC50 value, the concentration of the compound that induces 50% of the maximal differentiation response, is calculated by plotting the percentage of CD11b-positive cells against the compound concentration.
IDH1/2 Enzyme Inhibition Assay
Objective: To measure the inhibitory activity of a compound against mutant IDH1 or IDH2 enzymes.
Methodology:
-
Reagents: Purified recombinant mutant IDH1 or IDH2 enzyme, α-ketoglutarate (α-KG), NADPH, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 0.05% BSA, pH 7.5), test compound (IDH1/2 inhibitor), and a detection reagent (e.g., diaphorase/resazurin).[16]
-
Procedure: a. In a microplate, add the assay buffer, NADPH, and serial dilutions of the test compound. b. Add the mutant IDH enzyme and incubate for a pre-determined time to allow for compound binding. c. Initiate the enzymatic reaction by adding the substrate, α-KG. d. The consumption of NADPH is monitored over time by measuring the decrease in absorbance at 340 nm or through a coupled reaction where diaphorase uses NADPH to convert resazurin (B115843) to the fluorescent resorufin.[16]
-
Data Analysis: The initial reaction velocity is calculated from the linear portion of the reaction curve. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[17]
In Vivo AML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a murine model of AML.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: a. Subcutaneous Model: Inject a suspension of human AML cells (e.g., HL-60) subcutaneously into the flank of the mice.[1] b. Orthotopic (Disseminated) Model: Inject AML cells intravenously to mimic disseminated disease.
-
Treatment: Once tumors are established (in the subcutaneous model) or after a set period for engraftment (in the orthotopic model), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound or an IDH1/2 inhibitor) and vehicle control via an appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
Efficacy Assessment: a. Subcutaneous Model: Measure tumor volume regularly using calipers. b. Orthotopic Model: Monitor disease progression by assessing for signs of illness, weight loss, and, if applicable, bioluminescence imaging if cells are engineered to express luciferase. Monitor survival.
-
Data Analysis: Compare tumor growth inhibition or survival rates between the treatment and control groups to determine the in vivo efficacy of the compound.[18][19]
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for the evaluation of novel AML differentiation agents.
Concluding Remarks
This compound and IDH1/2 inhibitors represent two promising and mechanistically distinct approaches to differentiation therapy in AML. This compound, with its novel tubulin-binding mechanism, offers a potential treatment avenue for a broad range of AML subtypes, not restricted by a specific genetic mutation. In contrast, IDH1/2 inhibitors are a prime example of personalized medicine, demonstrating significant efficacy in a genetically defined patient population.
The preclinical data available for both classes of agents are encouraging, showing potent in vitro activity and in vivo efficacy in AML models. The choice between these therapeutic strategies in a clinical setting would be guided by the patient's specific AML subtype and mutational status. Further research, including head-to-head preclinical studies and ultimately clinical trials, will be crucial to fully elucidate the comparative efficacy and potential combination strategies for these innovative anti-leukemic agents.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability assay [bio-protocol.org]
- 6. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
OXS007417: A Novel Differentiation Agent in Acute Myeloid Leukemia
A Comparative Analysis of Preclinical Efficacy and Mechanism Against Standard Therapies
For researchers and drug development professionals navigating the complex landscape of acute myeloid leukemia (AML) therapeutics, the emergence of novel agents that induce differentiation of cancer cells presents a promising alternative to conventional cytotoxic chemotherapy. This guide provides a comprehensive comparison of the preclinical anti-leukemic effects of OXS007417, a potent small molecule differentiation agent, with established AML treatments.
Performance and Efficacy: A Head-to-Head Comparison
This compound has demonstrated significant anti-leukemic activity in preclinical models, primarily through the induction of AML cell differentiation. Its performance, alongside key standard-of-care therapies for AML, is summarized below. It is crucial to note that the data for this compound is from preclinical studies, while the data for approved therapies is derived from clinical trials.
| Treatment Modality | Target Population | Efficacy Metric | Reported Efficacy | Citation |
| This compound | Preclinical AML models | In vitro EC50 (HL-60 cells) | 48 nM | [1] |
| In vivo (subcutaneous xenograft) | Significant delay of tumor growth at 10 mg/kg BID | [2][3] | ||
| In vivo (orthotopic model) | Increased survival | [1] | ||
| Standard Chemotherapy (7+3) | Newly diagnosed AML | Complete Remission (CR) Rate | 54% - 67% | [4][5] |
| Venetoclax + Azacitidine | Newly diagnosed AML (older/unfit) | Median Overall Survival (OS) | 14.7 months | [6] |
| Composite CR Rate (CR + CRi) | 66.4% | [6] | ||
| FLT3 Inhibitors | FLT3-mutated AML | Clinical Benefit | Improved survival vs. chemotherapy | [7][8] |
| IDH Inhibitors (monotherapy) | Relapsed/Refractory IDH-mutated AML | CR Rate | 21% - 47% | [9][10] |
| Gemtuzumab Ozogamicin | Relapsed CD33-positive AML | Overall Response Rate (ORR) | ~30% | [11] |
Mechanism of Action: A Divergence in Strategy
This compound operates through a distinct mechanism compared to many standard AML therapies. This novel agent induces differentiation by disrupting tubulin, a critical component of the cytoskeleton. This leads to a G2-M cell cycle arrest and subsequent differentiation of leukemic blasts into more mature, non-proliferating cells.
In contrast, conventional and targeted therapies for AML employ different strategies:
-
Standard Chemotherapy (e.g., "7+3" regimen of cytarabine (B982) and an anthracycline): These are cytotoxic agents that primarily target rapidly dividing cells, including leukemic blasts, by interfering with DNA synthesis and replication, leading to apoptosis.
-
Venetoclax: A BCL-2 inhibitor that restores the natural process of apoptosis in cancer cells.
-
FLT3 and IDH Inhibitors: These are targeted therapies that specifically inhibit mutated enzymes (FLT3 kinase and isocitrate dehydrogenase, respectively) that drive leukemic cell growth and survival in specific patient subpopulations.
-
Gemtuzumab Ozogamicin: An antibody-drug conjugate that targets the CD33 protein on the surface of myeloid cells, delivering a cytotoxic agent to the cancer cell.
Figure 1. Simplified signaling pathways comparing the mechanism of action of this compound with alternative AML therapies.
Experimental Protocols
The preclinical validation of this compound involved several key experimental models. The methodologies for these are detailed below to provide a basis for reproducibility and further investigation.
In Vitro AML Cell Line Differentiation Assay
-
Cell Lines: A panel of human AML cell lines, including HL-60, THP-1, and OCI-AML3, were utilized.[2][3]
-
Treatment: Cells were cultured in the presence of varying concentrations of this compound.
-
Differentiation Assessment: The induction of differentiation was quantified by measuring the expression of the myeloid differentiation marker CD11b using flow cytometry.
-
EC50 Determination: The half-maximal effective concentration (EC50) for differentiation induction was calculated from dose-response curves.
In Vivo Subcutaneous Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD SCID) were used.[2][3]
-
Tumor Implantation: Human AML cells (e.g., HL-60) were implanted subcutaneously into the flank of the mice.[2][3]
-
Treatment Initiation: Treatment with this compound or a vehicle control commenced once tumors reached a specified volume (e.g., 150 mm³).[2][3]
-
Dosing Regimen: this compound was administered orally (PO) at various doses, with 10 mg/kg twice daily (BID) identified as an effective and well-tolerated dose.[2]
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the rate of tumor growth inhibition. Body weight was also monitored to assess toxicity.
Figure 2. Experimental workflow for the in vivo subcutaneous xenograft model used to evaluate this compound.
Concluding Remarks
This compound represents a promising preclinical candidate for the treatment of AML, distinguished by its novel mechanism of inducing cell differentiation through tubulin disruption. While direct comparisons with clinical data from established therapies should be made with caution, the potent in vitro activity and significant in vivo efficacy in delaying tumor growth and prolonging survival in animal models underscore its therapeutic potential. Further investigation, including clinical trials, will be necessary to fully elucidate the clinical utility of this compound in the diverse and challenging landscape of acute myeloid leukemia.
References
- 1. | BioWorld [bioworld.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frequency of complete remission after standard 3+7 induction therapy in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment Response Rates for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 6. Azacitidine and Venetoclax in Previously Untreated Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of FDA-approved IDH inhibitors in the treatment of IDH mutated acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ashpublications.org [ashpublications.org]
A Comparative Analysis of OXS007417 and Other Tubulin-Targeting Agents for Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel tubulin-targeting agent OXS007417 with established classes of tubulin inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Introduction to Tubulin as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their essential function in mitosis makes them a prime target for the development of anticancer therapies.[1] Agents that interfere with microtubule dynamics, known as tubulin-targeting agents (TTAs), are among the most successful classes of chemotherapeutic drugs.[1] These agents typically exert their effects by binding to specific sites on the tubulin protein, leading to either the stabilization or destabilization of microtubules, ultimately resulting in cell cycle arrest and apoptosis.[2]
Historically, TTAs are categorized into three major classes based on their binding site on β-tubulin: the colchicine-binding site, the vinca (B1221190) alkaloid-binding site, and the taxane-binding site.[1][3] this compound is a novel small molecule that has been identified as a tubulin-binding agent with a unique therapeutic outcome: the induction of differentiation in acute myeloid leukemia (AML) cells.[4][5] This guide will compare the characteristics and performance of this compound with agents from the three classical TTA categories.
Mechanism of Action and Binding Sites
The diverse effects of tubulin-targeting agents stem from their interaction with distinct binding sites on the tubulin dimer, leading to different impacts on microtubule dynamics.
This compound has been shown to bind to the β-tubulin chain, leading to the disruption of microtubule polymerization.[4][6] This disruption of microtubule dynamics causes a G2/M phase mitotic arrest, which subsequently triggers the differentiation of AML cells.[6][7] This differentiation-inducing phenotype is a distinct outcome compared to the primarily apoptotic effects of many other tubulin inhibitors.[4]
Colchicine-Binding Site Inhibitors (CBSIs) bind to a pocket at the interface between α- and β-tubulin.[8][9] This binding event prevents the conformational change required for tubulin dimers to polymerize into microtubules, thus leading to microtubule destabilization.[8][9] A key advantage of many CBSIs is their ability to circumvent multidrug resistance mediated by P-glycoprotein efflux pumps, a common resistance mechanism to taxanes and vinca alkaloids.[1]
Vinca Alkaloids bind to a distinct site on β-tubulin, often referred to as the vinca domain.[10][11] Their binding inhibits tubulin polymerization, leading to the disassembly of microtubules.[10][12] This disruption of the microtubule network results in metaphase arrest and subsequent apoptosis.[10]
Taxanes bind to a site on the interior surface of the microtubule, stabilizing the polymer and preventing its depolymerization.[13][14] This suppression of microtubule dynamics is as detrimental to the cell as destabilization, leading to mitotic arrest and cell death.[13]
Figure 1. Binding sites and mechanisms of different tubulin-targeting agents.
Comparative Performance Data
The following tables summarize the in vitro activity of this compound and representative compounds from the other tubulin-targeting agent classes across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are provided as measures of potency.
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value (nM) |
| This compound | HL-60 | CD11b Upregulation | EC50 | 57 ± 3 |
| This compound | THP-1 | CD11b Upregulation | EC50 | - |
| This compound | OCI-AML3 | CD11b Upregulation | EC50 | - |
Data for THP-1 and OCI-AML3 cells showed similar values to HL-60.[5] Further optimization of this compound led to compounds like OXS007464 with an EC50 of 36 ± 1 nM in HL-60 cells.[6]
Table 2: In Vitro Activity of Colchicine-Binding Site Inhibitors
| Compound | Cell Line | Assay | Endpoint | Value (nM) |
| Colchicine | Various | - | IC50 | Varies |
| Combretastatin A-4 | Various | Proliferation | IC50 | Low nM range |
The potency of colchicine is cell-line dependent. Combretastatin A-4 is a potent inhibitor of tubulin polymerization.
Table 3: In Vitro Activity of Vinca Alkaloids
| Compound | Cell Line | Assay | Endpoint | Value (nM) |
| Vincristine | L1210 | Cytotoxicity | IC50 | 6.0 |
| Vinblastine | L1210 | Cytotoxicity | IC50 | 6.0 |
| Vinorelbine | P388 (sensitive) | Cytotoxicity | IC50 | Varies |
| S12363 | Melanoma | MTT | IC50 | 4.6 - 11.6 |
IC50 values for vinca alkaloids can vary significantly based on the cell line and the specific derivative.[1][11] S12363 has been shown to be more potent than reference vinca alkaloids in melanoma cell lines.[4]
Table 4: In Vitro Activity of Taxanes
| Compound | Cell Line | Assay | Endpoint | Value (nM) |
| Paclitaxel (B517696) | Various Human Tumor | Clonogenic | IC50 | 2.5 - 7.5 |
| Docetaxel | Ovarian Cancer | MTT | IC50 | 0.8 - 1.7 |
| Paclitaxel | Ovarian Cancer | MTT | IC50 | 0.7 - 1.8 |
The cytotoxicity of paclitaxel is concentration and exposure time-dependent.[3] Docetaxel and paclitaxel show potent activity in ovarian cancer cell lines.[15]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of tubulin-targeting agents.
Cell Viability Assay (MTS Assay)
This protocol determines the effect of a compound on cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the cells and add the diluted compound.[8]
-
Incubation with Compound: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).[9]
-
MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.[8]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibitory activity of S12363, a novel vinca alkaloid derivative on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of OXS007417 in Acute Myeloid Leukemia: A Comparative Analysis
A Novel Differentiation Agent in the AML Therapeutic Landscape
OXS007417 has emerged as a promising small molecule differentiation agent for the treatment of Acute Myeloid Leukemia (AML). Discovered through phenotypic screening, this compound induces differentiation in various AML cell lines at low nanomolar concentrations and has demonstrated significant tumor regression in preclinical murine models.[1] This guide provides a comparative analysis of this compound's mechanism of action and efficacy against standard chemotherapy and a novel targeted therapy, supported by experimental data and detailed protocols.
Mechanism of Action: A Departure from Conventional Cytotoxicity
Unlike traditional chemotherapeutic agents that induce apoptosis, this compound's primary mechanism of action is the induction of differentiation in AML cells.[1] Mechanistic studies have revealed that this compound binds to the tubulin beta chain, a key component of microtubules.[1] This interaction disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequently driving the leukemic cells to differentiate into more mature, non-proliferating cell types.
In contrast, the standard-of-care chemotherapy for AML, a combination of Cytarabine and an anthracycline such as Daunorubicin , relies on cytotoxicity. Cytarabine, a pyrimidine (B1678525) analog, inhibits DNA synthesis, while Daunorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
A more recent targeted therapy, Venetoclax , a BCL-2 inhibitor, functions by restoring the natural process of apoptosis. It selectively binds to the BCL-2 protein, releasing pro-apoptotic proteins that trigger programmed cell death in cancer cells that overexpress BCL-2.
Comparative Efficacy: In Vitro Data
The following table summarizes the in vitro efficacy of this compound, Cytarabine, and Venetoclax across various AML cell lines.
| Compound | Cell Line | IC50/EC50 | Reference |
| This compound | HL-60 | EC50: 48 nM | [1][2] |
| HL-60 | EC50: 57 ± 3 nM | [3] | |
| Cytarabine | HL-60 | IC50: ~90 nM | [4] |
| MOLM-13 | IC50: Not specified, but sensitive | [5] | |
| THP-1 | IC50: Not specified, but resistant | [5] | |
| U937 | IC50: Not specified, but resistant | [5] | |
| Venetoclax | OCI-AML2 | IC50: 1.1 nM | [6] |
| HL-60 | IC50: 4 nM | [6] | |
| MOLM-14 | IC50: 52.5 nM | [6] | |
| OCI-AML3 | IC50: 600 nM | [7] | |
| THP-1 | IC50: 1.1 µM | [6] | |
| ML-2 | IC50: 100 nM | [7] | |
| MOLM-13 | IC50: 200 nM | [7] | |
| SKM-1 | IC50: 1 µM | [7] |
Preclinical In Vivo Validation of this compound
This compound has demonstrated significant anti-tumor activity in both subcutaneous and orthotopic murine models of AML.
Subcutaneous Xenograft Model
In a subcutaneous xenograft model using HL-60 cells, this compound administered at 10 mg/kg twice daily resulted in a significant delay in tumor growth.[8] This dose was determined to be optimal through pharmacokinetic and tolerability studies.[8]
Orthotopic Xenograft Model
In a more clinically relevant orthotopic model, where HL-60 cells were injected intravenously, oral administration of this compound at 10 mg/kg twice daily for three weeks led to a significant prolongation of survival compared to the vehicle control group.[3]
Experimental Protocols
AML Cell Differentiation Assay
Objective: To assess the ability of this compound to induce differentiation in AML cell lines.
Method:
-
AML cell lines (e.g., HL-60, THP-1, OCI-AML3) are cultured in appropriate media.
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 days).
-
Following treatment, cells are harvested and stained with a fluorescently labeled antibody against the myeloid differentiation marker CD11b.
-
The percentage of CD11b-positive cells is quantified using flow cytometry.
-
The EC50 value, the concentration at which 50% of the maximal differentiation is observed, is calculated.
AML Cell Differentiation Assay Workflow
Tubulin Polymerization Assay
Objective: To determine the effect of this compound on tubulin polymerization.
Method:
-
Purified tubulin is incubated with a GTP-containing buffer to induce polymerization.
-
Varying concentrations of this compound, a known tubulin polymerization inhibitor (e.g., Vinblastine), or a vehicle control are added to the reaction.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
The IC50 value, the concentration at which 50% of tubulin polymerization is inhibited, is determined.
This compound Mechanism of Action
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Subcutaneous Model:
-
AML cells (e.g., HL-60) are injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule (e.g., 10 mg/kg BID).
-
Tumor volume is measured regularly to assess treatment response.
Orthotopic Model:
-
Luciferase-expressing AML cells are injected intravenously into immunocompromised mice to mimic systemic disease.
-
After a period of engraftment, treatment with this compound or vehicle is initiated.
-
Disease progression is monitored by bioluminescence imaging.
-
Survival of the mice in each group is recorded.
In Vivo Efficacy Evaluation Workflow
Conclusion
This compound represents a novel therapeutic approach for AML by inducing differentiation rather than relying on direct cytotoxicity. Its distinct mechanism of action, targeting tubulin polymerization, sets it apart from standard chemotherapy and other targeted agents like Venetoclax. The preclinical data, demonstrating potent in vitro activity and significant in vivo efficacy, underscore the potential of this compound as a valuable addition to the AML treatment landscape. Further clinical investigation is warranted to fully elucidate its therapeutic benefit in patients.
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of membrane CD11b, CD11c and CD14 expression in acute myeloid leukaemia: relationships with monocytic subtypes and the concept of relative antigen expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of OXS007417 Activity in Diverse Acute Myeloid Leukemia Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel differentiation agent OXS007417 with alternative therapeutic options for Acute Myeloid Leukemia (AML). The objective is to present a clear overview of its activity across various AML subtypes, supported by experimental data, to aid in research and development decisions.
Executive Summary
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy with a pressing need for therapies effective across its diverse genetic subtypes.[1] this compound is a novel small molecule that induces differentiation in a variety of AML cell lines at low nanomolar concentrations.[1][2] Its mechanism of action involves binding to the beta-chain of tubulin, leading to a G2-M mitotic arrest and subsequent differentiation of AML cells.[1][3] This guide compares the in vitro activity of this compound with standard-of-care chemotherapeutics and targeted agents in various AML cell line models.
Comparative Analysis of In Vitro Activity
The following tables summarize the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative AML therapies across different AML cell lines. These cell lines represent a variety of AML subtypes with different genetic mutations.
Table 1: Activity of this compound and Related Compounds in AML Cell Lines
| Compound | Cell Line | AML Subtype/Key Mutations | Endpoint | EC50/IC50 (nM) | Citation(s) |
| This compound | HL-60 | M2, lacks common mutations | CD11b Upregulation (Differentiation) | 57 ± 3 | [1] |
| This compound | THP-1 | M5, MLL-AF9 fusion | CD11b Upregulation (Differentiation) | Similar to HL-60 | [4] |
| This compound | OCI-AML3 | M4, NPM1c mutation | CD11b Upregulation (Differentiation) | Similar to HL-60 | [4] |
| OXS007464 (analogue) | HL-60 | M2, lacks common mutations | CD11b Upregulation (Differentiation) | 36 ± 1 | [1] |
Table 2: Comparative Activity of Alternative AML Therapies in Various AML Cell Lines
| Drug | Cell Line | AML Subtype/Key Mutations | Endpoint | IC50 (nM) | Citation(s) |
| Venetoclax | MV4;11 | M5, FLT3-ITD | Cell Viability | 12.5 | [5][6] |
| HL-60 | M2, lacks common mutations | Cell Viability | 7.5 | [5][6] | |
| Molm14 | M5, FLT3-ITD | Cell Viability | >100 | [5] | |
| Gilteritinib | Molm14 | M5, FLT3-ITD | Cell Viability | 20.3 | [5][6] |
| MV4;11 | M5, FLT3-ITD | Cell Viability | 18.9 | [5][6] | |
| THP-1 | M5, MLL-AF9 fusion (FLT3-WT) | Cell Viability | >100 | [5] | |
| Cytarabine | HL-60 | M2, lacks common mutations | Cell Viability | Not specified | [2] |
| Daunorubicin | HL-60 | M2, lacks common mutations | Cell Viability | Not specified | [2] |
Note: The data in Table 2 is compiled from multiple sources and may have been generated under different experimental conditions. Direct, head-to-head comparative studies are needed for a more definitive assessment.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the disruption of microtubule dynamics through binding to tubulin.[1] This leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers the differentiation of AML cells.[3][7] This is a distinct mechanism compared to many standard AML therapies that primarily induce apoptosis.
Caption: Mechanism of action of this compound in AML cells.
In contrast, other AML therapies have distinct mechanisms. For instance, Venetoclax is a BCL-2 inhibitor that restores the intrinsic apoptotic pathway, while Gilteritinib is a potent FLT3 inhibitor that targets a specific mutation driving leukemogenesis.
Caption: Mechanisms of action for Venetoclax and Gilteritinib.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: AML cell lines are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, venetoclax, gilteritinib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
CCK-8 Assay: 10 µL of CCK-8 reagent is added to each well, and plates are incubated for 1-4 hours.
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at 570 nm for the MTT assay and 450 nm for the CCK-8 assay.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Differentiation Assay (CD11b Expression by Flow Cytometry)
-
Cell Culture and Treatment: AML cell lines (e.g., HL-60) are cultured and treated with various concentrations of the differentiation-inducing agent (e.g., this compound) or a positive control (e.g., all-trans retinoic acid - ATRA) for 4 to 6 days.
-
Cell Staining:
-
Cells are harvested, washed with PBS containing 2% FBS, and resuspended in staining buffer.
-
Cells are incubated with a fluorochrome-conjugated anti-CD11b antibody (or an isotype control) for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer. The percentage of CD11b-positive cells and the mean fluorescence intensity are quantified.
-
Data Analysis: The EC50 for CD11b upregulation is determined by plotting the percentage of CD11b-positive cells against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: General experimental workflow for assessing compound activity.
Conclusion
This compound represents a promising therapeutic strategy for AML by inducing differentiation through a distinct mechanism of action involving tubulin binding and mitotic arrest.[1][3] The available data indicates its activity in various AML cell lines, suggesting a potential for broad applicability across different subtypes.[2][4] However, for a definitive positioning of this compound in the AML treatment landscape, direct, side-by-side comparative studies against current standard-of-care and targeted therapies in a comprehensive panel of AML models, including patient-derived xenografts, are warranted. Such studies will be crucial to fully elucidate its relative efficacy and potential for combination therapies.
References
- 1. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
A Comparative Analysis of OXS007417 and FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Distinct Therapeutic Strategies for Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a complex and heterogeneous malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The therapeutic landscape for AML is evolving, with a shift towards targeted and differentiation-based therapies. This guide provides a comparative study of two distinct therapeutic agents: OXS007417, a novel differentiation-inducing agent, and the class of Fms-like tyrosine kinase 3 (FLT3) inhibitors, a cornerstone of targeted therapy in a significant subset of AML patients.
Differentiating Therapeutic Philosophies: Induction of Maturation vs. Targeted Inhibition
This compound represents a "differentiation therapy" approach. Instead of directly killing cancer cells, it induces them to mature into non-proliferating, functional cells. Mechanistic studies have revealed that this compound's primary mode of action is through binding to the beta-chain of tubulin.[1][2] This interaction disrupts microtubule dynamics, leading to a G2-M mitotic arrest, which in turn triggers the differentiation of AML cells.[2] This approach holds the potential for efficacy across a broad range of AML subtypes, irrespective of their specific genetic mutations.[3]
FLT3 inhibitors , on the other hand, are a form of "targeted therapy." They are designed to block the activity of the FLT3 receptor tyrosine kinase, which is mutated in approximately 30% of AML patients.[4][5] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and downstream signaling pathways that drive cell proliferation and survival.[5] By inhibiting FLT3, these drugs aim to shut down these oncogenic signals. FLT3 inhibitors themselves can also promote the differentiation of AML blasts.[4][6]
Comparative Data Presentation
The following tables summarize the available preclinical data for this compound and a selection of representative FLT3 inhibitors.
Table 1: In Vitro Activity of this compound and FLT3 Inhibitors
| Compound/Inhibitor | Mechanism of Action | Cell Line | Assay Type | EC50/IC50 (nM) | Citation(s) |
| This compound | Tubulin Binding, Differentiation Induction | HL-60 | CD11b Upregulation | 57 ± 3 | [7] |
| THP-1 | CD11b Upregulation | Similar to HL-60 | [3] | ||
| OCI-AML3 | CD11b Upregulation | Similar to HL-60 | [3] | ||
| Gilteritinib (B612023) (Type I FLT3i) | FLT3 Kinase Inhibition | MOLM-14 (FLT3-ITD) | Cell Viability | 7.87 | [8] |
| Quizartinib (B1680412) (Type II FLT3i) | FLT3 Kinase Inhibition | MOLM-14 (FLT3-ITD) | Cell Viability | 0.67 | [8] |
| Ba/F3 (FLT3-ITD+N701K) | Cell Viability | 2.906 | [9] | ||
| Crenolanib (Type I FLT3i) | FLT3 Kinase Inhibition | Ba/F3 (FLT3-ITD) | Cell Viability | Potent inhibition at 10 nM | [10] |
| Midostaurin (Multi-kinase/FLT3i) | Multi-kinase Inhibition | MOLM-14 (FLT3-ITD) | Cell Viability | 10.12 | [8] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosing | Outcome | Citation(s) |
| This compound | Subcutaneous HL-60 Xenograft | 10 mg/kg, PO, BID | Significant delay in tumor growth | [3] |
| Orthotopic HL-60 Xenograft | 10 mg/kg, PO, BID | Improved survival | [2] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and FLT3 inhibitors are best understood by visualizing their impact on cellular signaling.
Caption: FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Caption: Proposed mechanism of action for this compound-induced differentiation in AML.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic agents. Below are outlines of key experimental protocols.
FLT3 Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.
Materials:
-
Recombinant FLT3 kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., FLT3 inhibitor) and DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, recombinant FLT3 kinase, and the kinase substrate.
-
Initiation: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure kinase activity using the ADP-Glo™ kit, which quantifies the amount of ADP produced. This is a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Tubulin Polymerization Assay (Turbidity-based)
Objective: To assess the effect of a test compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compound (e.g., this compound) and DMSO (vehicle control)
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
UV-transparent 96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Prepare dilutions of the test compound.
-
Reaction Mix: On ice, prepare a tubulin solution in polymerization buffer containing GTP.
-
Assay: In a 96-well plate, add the test compound dilutions. Initiate polymerization by adding the cold tubulin solution to each well.
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples to the vehicle control to determine if the compound inhibits or enhances polymerization.
AML Cell Differentiation Assay (CD11b Expression by Flow Cytometry)
Objective: To quantify the induction of myeloid differentiation in AML cells following treatment with a test compound.
Materials:
-
AML cell line (e.g., HL-60)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and DMSO (vehicle control)
-
Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
Fluorochrome-conjugated anti-CD11b antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed AML cells at a defined density and treat with various concentrations of the test compound, DMSO, or positive control for a specified period (e.g., 72-96 hours).
-
Staining: Harvest the cells, wash with PBS, and stain with the anti-CD11b antibody according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of CD11b on the cell surface.
-
Data Analysis: Quantify the percentage of CD11b-positive cells or the mean fluorescence intensity. Plot the results against the compound concentration to determine the EC50 for differentiation induction.
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differentiation therapy of myeloid leukemia: four decades of development | Haematologica [haematologica.org]
- 5. Differentiation therapy of myeloid leukemia: four decades of development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing AML Treatment: A Comparative Analysis of OXS007417, a Novel Differentiation Agent
A deep dive into the specificity and efficacy of OXS007417 for Acute Myeloid Leukemia (AML) reveals a potent new player in differentiation therapy. This guide provides a comprehensive comparison with established and targeted agents, supported by experimental data, to aid researchers and drug development professionals in navigating the evolving landscape of AML treatment.
This compound has emerged as a promising small molecule that induces differentiation in a variety of Acute Myeloid Leukemia (AML) cell lines at nanomolar concentrations.[1] Discovered through a phenotypic screening approach, its unique mechanism of action, targeting the tubulin beta chain, sets it apart from other differentiation agents.[1] This guide assesses the specificity of this compound, comparing its performance with alternative differentiation therapies such as All-trans retinoic acid (ATRA), and targeted inhibitors of IDH1 (Ivosidenib) and FLT3 (Gilteritinib).
Quantitative Performance Analysis
The efficacy of this compound in inducing myeloid differentiation is demonstrated by its low nanomolar potency in upregulating the myeloid differentiation marker CD11b in various AML cell lines. A key advantage of this compound is its potential to be effective across a broader range of AML subtypes, unlike targeted therapies that are restricted to patient populations with specific mutations.
| Agent | Target | AML Cell Line | Differentiation Metric | Potency (EC50/IC50) | Reference |
| This compound | Tubulin Beta Chain | HL-60 | CD11b Upregulation | 48 - 57 nM | [2] |
| OCI-AML3 | CD11b Upregulation | Data not specified | [2] | ||
| THP-1 | CD11b Upregulation | Data not specified | [2] | ||
| Tubulin Polymerization | - | Inhibition | IC50 = 1.7 µM | ||
| All-trans retinoic acid (ATRA) | Retinoic Acid Receptor (RAR) | APL cells, some non-APL AML cells | CD11b Upregulation | Not specified for direct comparison | [3] |
| Ivosidenib | Mutant IDH1 | IDH1-mutant AML cells | Myeloid Differentiation | Not specified for direct comparison | [4] |
| Gilteritinib | FLT3 | FLT3-mutant AML cells | Myeloid Differentiation | Not specified for direct comparison | [5][6] |
Impact on Cell Viability and Proliferation
Beyond inducing differentiation, it is crucial to assess the impact of these agents on the growth and survival of leukemia cells. This compound demonstrates a potent anti-proliferative effect, consistent with its mechanism of disrupting microtubule dynamics, which is essential for cell division.
| Agent | AML Cell Line | Effect on Viability/Proliferation | Potency (IC50) | Reference |
| This compound | HL-60 | Anti-proliferative | Not specified | [1] |
| All-trans retinoic acid (ATRA) | MDS-L, MOLM-13 | Pro-apoptotic and anti-growth at higher concentrations | >2-4 µM | [7] |
| Ivosidenib | IDH1-mutant AML cells | Reduces blast counts | Not specified | [4] |
| Gilteritinib | MV4-11 (FLT3-ITD) | Inhibits cell viability | Not specified | [8] |
| MOLM-13 (FLT3-ITD) | Inhibits cell viability | Not specified | [8] |
Signaling Pathways and Mechanisms of Action
The specificity of a differentiation agent is intrinsically linked to its molecular target and the signaling pathways it modulates. Below are simplified diagrams illustrating the distinct mechanisms of this compound and its comparators.
References
- 1. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tubulin binding molecule drives differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All-trans retinoic acid (ATRA) and the regulation of adhesion molecules in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib induces differentiation in relapsed and refractory FLT3-mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. All-trans retinoic acid enhances the cytotoxic effect of decitabine on myelodysplastic syndromes and acute myeloid leukaemia by activating the RARα-Nrf2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of OXS007417: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like OXS007417 is paramount. While specific disposal instructions for this compound are not publicly available, established laboratory safety protocols for potent chemical compounds provide a clear framework. This guide offers essential, step-by-step procedures to manage the disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is identified as a small molecule differentiation agent with anti-tumor effects, particularly in acute myeloid leukemia (AML) cells.[1] Its nature as a bioactive compound necessitates that it be handled as a potentially hazardous substance.
Summary of Key Characteristics
To inform a comprehensive safety assessment, the following table summarizes the known properties of this compound.
| Characteristic | Description | Source |
| Compound Type | Small molecule differentiation agent | [1][2][3][4] |
| Therapeutic Area | Anticancer, specifically Acute Myeloid Leukemia (AML) | [1][2][3][4] |
| Mechanism of Action | Induces differentiation of AML cells | [1] |
| In Vitro Potency | EC50 = 48 nM in inducing differentiation of AML cells | [1] |
| In Vivo Activity | Demonstrates antitumor effects in murine models | [1][2][3][4] |
| Known Liabilities | A hERG liability was identified and addressed through lead optimization | [2][4] |
Protocol for Establishing Safe Disposal Procedures for Research Chemicals
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocol should be implemented to establish safe disposal procedures. This protocol is based on general guidelines for handling hazardous drugs and chemicals in a laboratory setting.[5][6][7]
1. Risk Assessment and Consultation:
-
Assume Hazard: Treat this compound as a hazardous substance due to its biological activity.
-
Consult EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations.[5]
-
Review Similar Compounds: If available, review the SDS for compounds with similar structures or mechanisms of action to anticipate potential hazards.
2. Personal Protective Equipment (PPE):
-
Standard PPE: Always wear standard personal protective equipment, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Enhanced PPE: For handling bulk powder or creating solutions, consider enhanced respiratory protection such as a certified respirator.[8]
3. Waste Segregation:
-
Dedicated Waste Streams: Establish dedicated, clearly labeled waste containers for solid and liquid waste contaminated with this compound.
-
Solid Waste: This includes contaminated gloves, gowns, pipette tips, and vials. These items should be disposed of in properly labeled, covered, and sealed disposal containers.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
4. Decontamination:
-
Work Surfaces: All surfaces and equipment should be decontaminated after handling the compound. The appropriate decontamination solution should be determined in consultation with your EHS department.
-
Glassware: Contaminated glassware should be decontaminated before reuse or disposal.
5. Labeling and Storage of Waste:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s).
-
Secure Storage: Store waste containers in a designated, secure area away from incompatible materials until they are collected for disposal.
6. Final Disposal:
-
Authorized Vendor: The disposal of this compound waste must be handled by an approved hazardous waste disposal company arranged by your institution's EHS department.[5][6]
-
Regulatory Compliance: Ensure all disposal practices are in strict accordance with federal, state, and local regulations.[5]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of a research chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lead optimisation of this compound: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimisation of this compound: <i>in vivo</i> PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. | The Russell Lab [russellchem.web.ox.ac.uk]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Personal protective equipment for handling OXS007417
Disclaimer: No publicly available, official Safety Data Sheet (SDS) for OXS007417 was found. This guide is based on general safety protocols for handling potent, investigational compounds, particularly those classified as potential anti-cancer agents. Researchers, scientists, and drug development professionals must obtain a substance-specific SDS from the manufacturer or supplier before handling this compound. The information provided here is for general guidance and does not replace a formal risk assessment or the specific instructions in an SDS.
This compound is identified as a potential anti-cancer agent that induces the differentiation of acute myeloid leukemia cells.[1] As with any potent, biologically active compound of unknown toxicity, stringent safety precautions are necessary to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical when handling compounds like this compound. The following table summarizes the recommended PPE for various stages of handling.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting (Dry Powder) | Chemical safety goggles | Double-gloving with nitrile gloves | Disposable gown over lab coat | NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation & Handling | Chemical safety goggles or face shield | Double-gloving with nitrile gloves | Disposable gown over lab coat | Use in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable suit | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
Safe Handling and Disposal Workflow
The following diagram outlines the essential workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound
Experimental Protocols
General Handling Precautions:
-
Always wash hands thoroughly after handling, even if gloves were worn.
-
Avoid the creation of dust and aerosols.
-
Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Keep containers tightly closed when not in use.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked and accessible only to authorized personnel.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using absorbent pads or granules.
-
Clean: Carefully sweep up solid material or absorb liquid spills. Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate deactivating solution or detergent and water.
Disposal:
-
Dispose of all waste materials, including empty containers, contaminated PPE, and cleaning materials, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
